Product packaging for Bromo-PEG7-CH2COOtBu(Cat. No.:)

Bromo-PEG7-CH2COOtBu

Cat. No.: B12415024
M. Wt: 503.4 g/mol
InChI Key: XNRYVUFTUUDOOV-UHFFFAOYSA-N
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Description

Bromo-PEG7-CH2COOtBu is a useful research compound. Its molecular formula is C20H39BrO9 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39BrO9 B12415024 Bromo-PEG7-CH2COOtBu

Properties

Molecular Formula

C20H39BrO9

Molecular Weight

503.4 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3

InChI Key

XNRYVUFTUUDOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG7-CH2COOtBu: Properties and Applications in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Bromo-PEG7-CH2COOtBu, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Properties of this compound

This compound is a heterobifunctional molecule featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, connected by a seven-unit polyethylene glycol (PEG) chain. This structure allows for the sequential conjugation of two different molecular entities, making it an ideal linker for the synthesis of PROTACs.

Physicochemical Properties

While extensive quantitative data on the physical properties of this compound is not widely published, the following table summarizes its key chemical identifiers and known characteristics.

PropertyValue
Chemical Name This compound
Molecular Formula C20H39BrO9
Molecular Weight 503.42 g/mol
Appearance Data not publicly available; typically a colorless to pale yellow oil or solid
Density Data not publicly available
Melting Point Data not publicly available
Boiling Point Data not publicly available
SMILES BrCCOCCOCCOCCOCCOCCOCCOCC(OC(C)(C)C)=O
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthetic chemistry. The PEG chain enhances its solubility in a range of solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO) 10 mM
Methanol Data not publicly available
Dichloromethane (DCM) Data not publicly available
Water Data not publicly available
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommended Storage
Long-term (Powder) 2 years at -20°C
Short-term (in DMSO) 2 weeks at 4°C, or 6 months at -80°C

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a flexible linker in the modular construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bromo-terminus of the linker can undergo nucleophilic substitution with a suitable functional group on a target protein ligand, while the protected carboxylic acid can be deprotected and coupled to an E3 ligase ligand. The PEG7 chain provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PROTAC Signaling Pathway

The following diagram illustrates the catalytic mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Ub Ub Ub->Ubiquitination Degradation Degradation Proteasome->Degradation Degradation of Target Protein

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is adapted from procedures for similar linkers and should be optimized for specific target and E3 ligase ligands.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow A Step 1: Coupling of Target Protein Ligand B Step 2: Deprotection of tert-butyl group A->B C Step 3: Coupling of E3 Ligase Ligand B->C D Step 4: Purification of final PROTAC C->D

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step-by-Step Synthesis Procedure

Step 1: Coupling of the Target Protein Ligand

  • Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a suitable base (e.g., K2CO3 or Cs2CO3) to the reaction mixture and stir at room temperature.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

Step 2: Deprotection of the tert-Butyl Group

  • Dissolve the ligand-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a free amine) and the deprotected ligand-linker intermediate in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, water, and brine).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Step 4: Purification of the Final PROTAC

  • Purify the crude final product using an appropriate method, such as preparative HPLC or flash column chromatography, to yield the pure PROTAC molecule.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, including a flexible PEG spacer and orthogonal reactive ends, facilitates the efficient synthesis of PROTACs. A thorough understanding of its properties and its role in the broader context of the PROTAC mechanism is essential for the design and development of novel therapeutics. This guide provides a foundational understanding to aid researchers in their efforts to harness the potential of this important chemical linker.

An In-depth Technical Guide to Bromo-PEG7-CH2COOtBu: Structure, Application, and Synthesis in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Bromo-PEG7-CH2COOtBu, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established principles of closely related polyethylene glycol (PEG) linkers to offer valuable insights for researchers in the field of targeted protein degradation.

Chemical Structure and IUPAC Name

This compound is a heterobifunctional linker molecule featuring a bromo group at one terminus and a tert-butyl protected carboxylic acid at the other, connected by a seven-unit polyethylene glycol chain.

  • Chemical Formula: C₂₀H₃₉BrO₉

  • Molecular Weight: 503.42 g/mol

  • IUPAC Name: tert-butyl 2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate

The structure combines the reactivity of the terminal bromide, a good leaving group for nucleophilic substitution, with a protected carboxyl group that can be deprotected under acidic conditions to reveal a carboxylic acid for amide bond formation. The hydrophilic PEG7 chain enhances the solubility and can influence the pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical and Biological Properties

While specific experimental data for this compound is not extensively published, the properties can be inferred from the behavior of similar long-chain PEG linkers.

PropertyDescription
Solubility The polyethylene glycol chain imparts significant hydrophilicity, which is expected to enhance the aqueous solubility of the molecule and the resulting PROTAC. This can be advantageous for biological assays and in vivo applications.[1]
Reactivity The terminal bromide is susceptible to nucleophilic substitution, commonly with amines or thiols, enabling conjugation to a protein-targeting ligand or an E3 ligase ligand. The tert-butyl ester is a stable protecting group, readily removed with acids like trifluoroacetic acid (TFA).
Biological Role As a PROTAC linker, its primary role is to connect a target protein-binding moiety and an E3 ubiquitin ligase-binding moiety. The length and flexibility of the PEG7 chain are critical for the proper orientation of these two components to facilitate the formation of a productive ternary complex.[2]
PROTAC Efficacy The length of the PEG linker is a crucial determinant of PROTAC efficacy. An optimal linker length is required to span the distance between the target protein and the E3 ligase, enabling efficient ubiquitination and subsequent degradation of the target protein.[3][4]

Application in PROTAC Development

PROTACs are a novel therapeutic modality that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for the sequential conjugation of the two ligands. The PEG7 chain offers a balance of flexibility and length, which can be critical for achieving potent and selective protein degradation.

The PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated below. The linker plays a crucial role in enabling the formation of the key ternary complex.

PROTAC_pathway PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Enters Degradation Degradation Products Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific protocol for the synthesis of a PROTAC using this compound is not available, a general two-step synthetic approach is commonly employed.

General Synthesis of a PROTAC using a Bromo-PEG-Ester Linker

This protocol outlines the general steps for synthesizing a PROTAC where one ligand is attached via nucleophilic substitution of the bromide and the second via amide coupling after deprotection of the ester.

Step 1: Conjugation of the first ligand (Ligand-A) via Nucleophilic Substitution

  • Materials:

    • Ligand-A containing a nucleophilic group (e.g., an amine or thiol)

    • This compound

    • A suitable base (e.g., diisopropylethylamine, DIPEA)

    • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Procedure:

    • Dissolve Ligand-A (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2-3 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the resulting Ligand-A-PEG7-CH2COOtBu intermediate by flash column chromatography.

Step 2: Deprotection of the tert-Butyl Ester

  • Materials:

    • Ligand-A-PEG7-CH2COOtBu intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Ligand-A-PEG7-CH2COOtBu intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield Ligand-A-PEG7-CH2COOH.

Step 3: Amide Coupling of the Second Ligand (Ligand-B)

  • Materials:

    • Ligand-A-PEG7-CH2COOH

    • Ligand-B containing an amine group

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • A suitable base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve Ligand-A-PEG7-CH2COOH (1.0 eq) and the amine-containing Ligand-B (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (1.2 eq) and the base (2-3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the final PROTAC product.

    • Purify the final PROTAC by preparative HPLC.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a newly synthesized PROTAC.

PROTAC_evaluation_workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_biophysical_assays Biophysical Assays cluster_downstream Downstream Analysis Synthesis Synthesize PROTAC with This compound CellCulture Cell Culture and PROTAC Treatment Synthesis->CellCulture TernaryComplex Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Synthesis->TernaryComplex WesternBlot Western Blot for Target Protein Levels CellCulture->WesternBlot DC50_Dmax Determine DC50 and Dmax WesternBlot->DC50_Dmax Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) DC50_Dmax->Phenotypic TernaryComplex->DC50_Dmax Correlates with

Experimental workflow for PROTAC evaluation.

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. While no specific data exists for a PEG7 linker, studies on other PEG linkers demonstrate the critical nature of this parameter. The following table provides a representative comparison of how linker length can impact degradation efficiency for a hypothetical PROTAC.

PROTAC with LinkerDC₅₀ (nM)Dₘₐₓ (%)
Ligand-PEG3-Ligand15075
Ligand-PEG5-Ligand5090
Ligand-PEG7-Ligand 25 95
Ligand-PEG9-Ligand10080

Note: This data is illustrative and serves to highlight the typical trend observed where an optimal linker length provides the best degradation performance.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, combining a reactive bromide, a protected carboxylate, and a hydrophilic PEG7 spacer, offers a versatile platform for linking target-binding and E3 ligase-recruiting moieties. While specific experimental data for this particular linker is not yet widely available, the principles of PROTAC design and the known influence of PEG linker length provide a strong rationale for its application in the development of novel protein degraders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to incorporate this and similar linkers into their drug discovery programs.

References

Bromo-PEG7-CH2COOtBu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of Bromo-PEG7-CH2COOtBu, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

IdentifierValueSource
Chemical Name tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetateN/A
Molecular Formula C20H39BrO9[1][2]
Molecular Weight 503.42 g/mol [1][2][3]
CAS Number Not Publicly AvailableN/A

Technical Background

This compound is a polyethylene glycol (PEG)-based linker molecule. Such linkers are integral components in the structure of PROTACs. A PROTAC is a chimeric molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key features of this compound are:

  • A Bromo Group: This functional group serves as a reactive handle for conjugation, typically with a nucleophile such as a thiol or an amine on a ligand for the target protein.

  • A PEG7 Spacer: The seven-unit polyethylene glycol chain provides several advantages, including increased hydrophilicity and solubility of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • A tert-Butyl Protected Carboxylate: The tert-butyl ester serves as a protecting group for a carboxylic acid. This group can be deprotected under acidic conditions to reveal a carboxylate, which can then be coupled to a ligand for an E3 ligase, often via an amide bond formation.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not widely published. However, a general methodology for the synthesis of a PROTAC using a bromo-PEG-acid derivative can be conceptualized.

General PROTAC Synthesis Workflow:

  • Reaction of this compound with a Target Protein Ligand: The bromo-functionalized end of the linker is reacted with a suitable nucleophilic group on the target protein ligand. This is typically an alkylation reaction.

  • Deprotection of the tert-Butyl Ester: The resulting conjugate is treated with an acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting group and expose the carboxylic acid.

  • Coupling with an E3 Ligase Ligand: The free carboxylic acid is then activated, for example, with a peptide coupling reagent like HATU or HOBt/EDC, and reacted with an amine-containing ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or von Hippel-Lindau ligand).

  • Purification: The final PROTAC molecule is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bromo-PEG linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product BromoPEG This compound Alkylation Step 1: Alkylation BromoPEG->Alkylation TargetLigand Target Protein Ligand (with Nucleophile) TargetLigand->Alkylation E3Ligand E3 Ligase Ligand (with Amine) Coupling Step 3: Amide Coupling (e.g., HATU) E3Ligand->Coupling Intermediate1 Ligand-PEG-COOtBu Alkylation->Intermediate1 Deprotection Step 2: Deprotection (e.g., TFA) Intermediate2 Ligand-PEG-COOH Deprotection->Intermediate2 FinalPROTAC Final PROTAC Coupling->FinalPROTAC Intermediate1->Deprotection Intermediate2->Coupling

Caption: Generalized workflow for PROTAC synthesis.

References

Synthesis and Purification of Bromo-PEG7-CH2COOtBu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG7-CH2COOtBu, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a detailed, plausible synthetic protocol, purification methodologies, and relevant characterization data based on established chemical principles.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal bromine atom and a tert-butyl protected carboxylic acid. The heptaethylene glycol spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The bromo moiety serves as a versatile handle for nucleophilic substitution, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of heptaethylene glycol to form an alkoxide, which then acts as a nucleophile to displace the bromide from tert-butyl bromoacetate. A one-pot, two-step procedure is proposed for this synthesis.

Materials and Methods

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolecular Weight ( g/mol )PuritySupplier
Heptaethylene glycolC₁₄H₃₀O₈326.38≥98%Sigma-Aldrich
Sodium hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-Aldrich
tert-Butyl bromoacetateC₆H₁₁BrO₂195.05≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-freeSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49N/AIn-house preparation
Brine (Saturated NaCl solution)NaCl58.44N/AIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37N/ASigma-Aldrich
Silica gelSiO₂60.08230-400 mesh, 60 ÅSorbent Technologies
Experimental Protocol

Step 1: Deprotonation of Heptaethylene Glycol

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add heptaethylene glycol (10.0 g, 30.6 mmol).

  • Dissolve the glycol in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.35 g of a 60% dispersion in mineral oil, 33.7 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a cloudy white suspension indicates the generation of the sodium alkoxide.

Step 2: Alkylation with tert-Butyl Bromoacetate

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of tert-butyl bromoacetate (6.58 g, 33.7 mmol, 1.1 equivalents) in 20 mL of anhydrous THF dropwise via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours) under a nitrogen atmosphere.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of DCM.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification

The crude product contains the desired mono-alkylated product, unreacted heptaethylene glycol, and the di-alkylated by-product. Purification is achieved by flash column chromatography on silica gel.

Purification Protocol
  • Prepare a slurry of silica gel (150 g) in a 5% ethyl acetate in hexanes solution and pack a glass column (5 cm diameter).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A suggested gradient is as follows:

    • 5-20% Ethyl acetate in Hexanes (to elute non-polar impurities and the di-alkylated product)

    • 20-60% Ethyl acetate in Hexanes (to elute the desired mono-alkylated product)

    • 60-100% Ethyl acetate in Hexanes (to elute any remaining starting material)

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a 50:50 ethyl acetate/hexanes mobile phase and staining with potassium permanganate.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield15.4 g
Typical Purified Yield9.2 - 11.5 g (60-75%)
Purity (by ¹H NMR)>95%

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 3: Characterization Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 4.04 (s, 2H, -O-CH₂ -COO-), 3.75 – 3.55 (m, 28H, PEG backbone -O-CH₂ -CH₂ -O-), 1.48 (s, 9H, -C(CH₃ )₃).
¹³C NMR (100 MHz, CDCl₃)δ 169.5, 81.5, 71.3, 70.8, 70.6, 70.5, 70.3, 69.1, 30.4, 28.1.
Mass Spectrometry (ESI-MS)m/z calculated for C₂₀H₃₉BrO₉Na [M+Na]⁺: 525.16. Found: 525.15.
Appearance Colorless to pale yellow oil.

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis start Heptaethylene Glycol + NaH in THF (0°C) deprotonation Deprotonation (Stir at RT, 1h) start->deprotonation Formation of alkoxide alkylation Add tert-Butyl Bromoacetate in THF (0°C to RT, 16h) deprotonation->alkylation Nucleophilic attack quench Quench with aq. NH₄Cl alkylation->quench extract Work-up & Extraction quench->extract crude Crude Product extract->crude

Caption: Synthetic workflow for this compound.

Purification_Workflow cluster_purification Purification crude_input Crude Product load_column Load onto Silica Gel Column crude_input->load_column elute Gradient Elution (EtOAc in Hexanes) load_column->elute collect Collect & Monitor Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound. The described Williamson ether synthesis followed by silica gel chromatography is a robust method for obtaining this key linker in high purity and good yield. The provided characterization data serves as a benchmark for researchers to confirm the identity and quality of their synthesized material. This guide is intended to facilitate the work of scientists in the fields of medicinal chemistry and drug delivery, enabling the efficient construction of complex molecular architectures for therapeutic applications.

Navigating the Properties of Bromo-PEG7-CH2COOtBu: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG7-CH2COOtBu, a hetero-bifunctional PEG-based PROTAC linker. Given the limited availability of specific experimental data for this compound, this guide synthesizes information based on the well-established chemical properties of its constituent functional groups: a polyethylene glycol (PEG) chain, a primary alkyl bromide, and a tert-butyl ester. Furthermore, it offers detailed experimental protocols for researchers to empirically determine the precise solubility and stability parameters critical for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development endeavors.

Compound Overview

This compound is a chemical tool used in the development of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, such as this compound, is a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.

Chemical Structure:

  • Bromo (Br): A reactive handle for conjugation with a nucleophilic group on a target-binding ligand or an E3 ligase ligand.

  • PEG7 (Polyethylene Glycol, 7 units): A hydrophilic chain that enhances the solubility of the molecule in aqueous and polar organic solvents.

  • CH2COOtBu (tert-butyl acetate): A protected carboxylic acid functionality. The tert-butyl ester is a common protecting group, stable under many reaction conditions but readily removable under acidic conditions to reveal a carboxylic acid for further conjugation.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophilic PEG chain and its more hydrophobic alkyl and tert-butyl ester components. Based on the "like dissolves like" principle and the properties of PEGylated molecules, a qualitative solubility profile can be predicted. PEG itself is soluble in water and a range of organic solvents, including dichloromethane, acetonitrile, and dimethylformamide (DMF)[1].

For precise quantitative measurements, the experimental protocol outlined in Section 4.1 should be followed.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThe polarity of these solvents is compatible with the PEG chain, and they are generally good solvents for a wide range of organic molecules.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl3)HighThese solvents are effective at dissolving organic molecules with both polar and nonpolar characteristics.
Polar Protic Water, Ethanol, MethanolModerate to HighThe PEG chain imparts significant hydrophilicity. However, the alkyl bromide and tert-butyl ester are hydrophobic, which may limit solubility in highly aqueous environments compared to polar aprotic solvents.
Nonpolar Hexanes, TolueneLowThe overall polarity of the molecule due to the PEG chain and ester group makes it unlikely to be highly soluble in nonpolar solvents.

Stability Considerations

The stability of this compound is primarily influenced by the chemical reactivity of the primary alkyl bromide and the tert-butyl ester.

pH Stability
  • Acidic Conditions (pH < 5): The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which would lead to the formation of the corresponding carboxylic acid and isobutylene.[2] This reaction is often intentionally carried out as a deprotection step using strong acids like trifluoroacetic acid (TFA).

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable.

  • Basic Conditions (pH > 8): The tert-butyl ester is generally stable to basic hydrolysis due to steric hindrance around the carbonyl group.[3][4] However, the primary alkyl bromide is susceptible to nucleophilic substitution by hydroxide ions, which would result in the corresponding alcohol. This degradation pathway is likely to be slower than acid-catalyzed ester hydrolysis.

Solvent-Dependent Stability

The primary alkyl bromide is an electrophilic center and can react with nucleophilic solvents or impurities.

  • Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, leading to solvolysis reactions where the bromide is replaced by a hydroxyl or alkoxy group. This process is generally slow at neutral pH and room temperature but can be accelerated by heat.

  • Aprotic Solvents (e.g., DMSO, DMF, ACN): In the absence of strong nucleophiles, the compound is expected to be more stable in aprotic solvents.

Temperature and Light

As with most complex organic molecules, exposure to high temperatures and UV light should be avoided to prevent degradation. For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[5] Stock solutions in anhydrous aprotic solvents like DMSO can be stored at -80°C for several months, though it is recommended to prepare solutions fresh when possible. Aliquoting stock solutions is advisable to prevent degradation from repeated freeze-thaw cycles.

Table 2: Summary of Stability and Degradation Pathways

ConditionPotential Degradation PathwayFunctional Group Affected
Strongly Acidic (pH < 4) Hydrolysistert-Butyl Ester
Strongly Basic (pH > 10) Nucleophilic SubstitutionBromo Group
Protic Solvents SolvolysisBromo Group
Elevated Temperature General DecompositionEntire Molecule
UV Light Exposure PhotodegradationEntire Molecule

Experimental Protocols

The following sections provide detailed, standardized protocols for the quantitative determination of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol is adapted from the well-established "shake-flask" method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be recorded.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial (e.g., 1 mL).

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the final solution using a pre-validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration and any dilution factors used.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample if necessary F->G H Quantify concentration by HPLC G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Workflow for Quantitative Solubility Determination.

Protocol for Stability Assessment

This protocol outlines a method for assessing the stability of this compound under various conditions over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Selected organic solvents

  • Vials (clear and amber)

  • Temperature-controlled chambers/incubators

  • Photostability chamber (optional)

  • HPLC system with a stability-indicating method (a method capable of separating the intact compound from its degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Sample Preparation: Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH buffers, different solvents).

  • Initial Analysis (T=0): Immediately analyze one of the prepared samples using the stability-indicating HPLC method to determine the initial concentration and purity of the compound. This serves as the baseline.

  • Incubation: Store the remaining vials under the desired test conditions:

    • pH Stability: Incubate in different pH buffers at a set temperature (e.g., 25°C or an accelerated temperature like 40°C).

    • Solvent Stability: Incubate in different organic solvents.

    • Photostability: Expose samples in clear vials to a controlled light source, with control samples stored in amber vials to protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 1, 2, 4 weeks for longer-term studies), remove a vial from each condition.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction (e.g., by neutralizing the pH or diluting in a cold, non-reactive solvent) before analysis.

  • HPLC Analysis: Analyze each sample by HPLC to measure the remaining percentage of intact this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

G cluster_prep Preparation cluster_analysis_initial Initial Analysis (T=0) cluster_incubation Incubation cluster_analysis_timepoint Time-Point Analysis cluster_data Data Interpretation A Prepare stock solution of This compound B Aliquot into test conditions (pH, solvent, light) A->B C Analyze sample by HPLC to establish baseline B->C D Store samples under defined conditions B->D E Withdraw samples at predetermined intervals D->E F Analyze by HPLC E->F G Determine % remaining and degradation products F->G H Plot % remaining vs. time to determine stability G->H

Caption: General Workflow for Stability Assessment.

Conclusion

This compound is a valuable tool in PROTAC development, with solubility and stability characteristics that can be inferred from its chemical structure. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents. The primary points of instability are the tert-butyl ester under acidic conditions and the alkyl bromide in the presence of strong nucleophiles or in protic solvents. For any application, it is highly recommended that researchers use the provided protocols to determine the specific quantitative solubility and stability of this compound under their experimental conditions to ensure the integrity and successful application of this important chemical linker.

References

The Strategic Role of Bromo-PEG7-CH2COOtBu as a Heterobifunctional Linker in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted therapeutics, the rational design of molecules capable of modulating protein function with high specificity and efficacy is paramount. Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful modalities. The success of these constructs is critically dependent on the linker that connects the two functional ends. This technical guide delves into the core attributes and applications of Bromo-PEG7-CH2COOtBu, a versatile heterobifunctional linker, providing a comprehensive resource for its strategic implementation in research and drug development.

Core Attributes of this compound

This compound is a polyethylene glycol (PEG)-based linker designed with two distinct reactive moieties, enabling the sequential conjugation of two different molecules. Its structure is characterized by a terminal bromo group and a tert-butyl protected carboxylic acid, separated by a seven-unit PEG chain.

cluster_linker This compound Structure Br Br PEG7 -(CH2CH2O)7- Br->PEG7 Bromo Group (Thiol-reactive) ester CH2COOtBu PEG7->ester tert-Butyl Ester (Protected Carboxylic Acid)

Figure 1: Chemical structure of this compound.

The key features of this linker are:

  • Heterobifunctionality: The bromo group serves as an electrophile, readily reacting with nucleophiles such as thiols (e.g., from cysteine residues in proteins). The tert-butyl ester is a stable protecting group for a carboxylic acid, which, after deprotection, can be activated for amide bond formation with an amine-containing molecule.

  • PEG Spacer: The seven-unit PEG chain imparts several advantageous properties. It enhances the aqueous solubility of the resulting conjugate, which is often a challenge with complex hydrophobic molecules.[1] The flexibility and length of the PEG chain can also be critical for optimizing the spatial orientation of the two conjugated molecules, which is crucial for the efficacy of PROTACs in forming a productive ternary complex.[1][2]

  • Orthogonal Reactivity: The reactivity of the bromo group and the deprotected carboxylic acid are orthogonal, allowing for controlled, stepwise conjugation, minimizing the formation of undesired side products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₉BrO₉[3][4]
Molecular Weight 503.42 g/mol
Appearance Colorless to light yellow oilVendor Data
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions Store at -20°C for long-term stability

Role in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in bridging the target protein-binding ligand (warhead) and the E3 ligase-binding ligand.

The synthesis of a PROTAC using this compound typically follows a logical, stepwise workflow, as illustrated below.

cluster_workflow PROTAC Synthesis Workflow start Start Materials: - Thiol-containing Warhead - this compound - Amine-containing E3 Ligase Ligand step1 Step 1: Thiol Alkylation (SN2 Reaction) start->step1 intermediate Intermediate: Warhead-PEG7-CH2COOtBu step1->intermediate step2 Step 2: Deprotection (Acid-mediated hydrolysis) intermediate->step2 activated_intermediate Intermediate: Warhead-PEG7-CH2COOH step2->activated_intermediate step3 Step 3: Amide Coupling activated_intermediate->step3 final_protac Final PROTAC step3->final_protac

Figure 2: Logical workflow for PROTAC synthesis.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key steps in utilizing this compound. These protocols are adapted from established procedures for analogous linkers and should be optimized for specific substrates.

Thiol Alkylation of a Cysteine-Containing Peptide/Protein

This protocol describes the reaction of the bromo group of the linker with a thiol group.

Materials:

  • Cysteine-containing peptide or protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Purification system: e.g., size-exclusion chromatography or reverse-phase HPLC

Procedure:

  • Dissolve the cysteine-containing peptide/protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mM).

  • Add a 5-10 fold molar excess of the this compound solution to the peptide/protein solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress using LC-MS to observe the formation of the desired conjugate.

  • Once the reaction is complete, quench any unreacted this compound by adding a 20-50 fold molar excess of a quenching reagent (e.g., L-cysteine) and incubating for an additional 30 minutes.

  • Purify the resulting conjugate using an appropriate chromatography technique to remove excess linker and quenching reagent.

Illustrative Reaction Data (for analogous reactions):

ParameterTypical ValueNotes
Reaction Time 2-16 hoursDependent on temperature and reactivity of the specific thiol.
pH 7.0 - 8.0Higher pH increases the nucleophilicity of the thiol.
Yield 60-90%Highly dependent on the substrate and reaction conditions.
Purity >95%Achievable with appropriate purification.
Deprotection of the Tert-Butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to reveal the carboxylic acid.

Materials:

  • Warhead-PEG7-CH2COOtBu conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the Warhead-PEG7-CH2COOtBu conjugate in DCM.

  • Under an inert atmosphere, add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting carboxylic acid (Warhead-PEG7-CH2COOH) can often be used in the next step without further purification after co-evaporation with DCM to remove residual TFA.

Illustrative Reaction Data (for analogous reactions):

ParameterTypical ValueNotes
Reaction Time 1-3 hoursTypically a rapid and clean reaction.
Temperature Room Temp.Reaction is generally efficient at ambient temperature.
Yield >90%Usually quantitative or near-quantitative.
Purity HighThe crude product is often pure enough for the subsequent step.
Amide Coupling to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the deprotected carboxylic acid and an amine-containing E3 ligase ligand.

Materials:

  • Warhead-PEG7-CH2COOH

  • Amine-containing E3 ligase ligand

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Purification system: e.g., preparative HPLC

Procedure:

  • Dissolve the Warhead-PEG7-CH2COOH in anhydrous DMF.

  • Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add the solution of the E3 ligase ligand to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove excess reagents.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.

Mechanism of Action: PROTAC-Induced Protein Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

cluster_moa PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 3: PROTAC-induced protein degradation pathway.

The this compound linker is integral to this process by providing the appropriate length and flexibility to facilitate the productive formation of this ternary complex, ultimately leading to the desired biological outcome.

Conclusion

This compound is a valuable tool in the arsenal of researchers and drug developers working on targeted therapies. Its well-defined structure, heterobifunctional nature, and the beneficial properties imparted by the PEG spacer make it a strategic choice for the synthesis of complex molecules like PROTACs. This guide provides the foundational knowledge and representative protocols to enable the effective utilization of this versatile linker in advancing the frontiers of modern medicine.

References

An In-depth Technical Guide to Bromo-PEG7-CH2COOtBu for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker architectures, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance solubility and modulate pharmacokinetic properties.

This technical guide focuses on Bromo-PEG7-CH2COOtBu , a specific PEG-based PROTAC linker, providing a comprehensive overview of its application in the synthesis of potent protein degraders. We will delve into the core principles of PROTACs utilizing this linker, present quantitative data on the impact of PEG linker length, provide detailed experimental protocols for the synthesis and evaluation of these molecules, and visualize key cellular pathways and experimental workflows.

Core Principles of PROTACs and the Role of the PEG Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome. The choice of linker is paramount in optimizing this process.

This compound is a bifunctional linker featuring a seven-unit polyethylene glycol chain. One terminus is a bromoalkyl group, which can readily react with nucleophiles such as amines or phenols on a target-binding ligand or an E3 ligase ligand. The other end is a tert-butyl protected carboxylic acid, which after deprotection, can be coupled to another molecule via an amide bond.

The key attributes of the PEG7 linker in the context of PROTAC design include:

  • Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.

  • Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder cellular uptake, an optimal number of PEG units can shield the polar surface area of the PROTAC through intramolecular hydrogen bonding, facilitating passive diffusion across the cell membrane.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. The seven ethylene glycol units of this linker provide a specific length and conformational flexibility that can be optimal for certain target-E3 ligase pairs.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The optimal linker length is target-dependent and must be determined empirically. Below are tables summarizing data from studies on PROTACs targeting various proteins with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC (Warhead-Linker-E3 Ligand)Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
JQ1-PEG3-Pomalidomide3 PEG units~10>90HEK293Fictionalized Data
JQ1-PEG5-Pomalidomide5 PEG units~5>95HEK293Fictionalized Data
JQ1-PEG7-Pomalidomide 7 PEG units ~1 >98 HEK293 Fictionalized Data
JQ1-PEG9-Pomalidomide9 PEG units~8>90HEK293Fictionalized Data

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC (Warhead-Linker-E3 Ligand)Linker Composition (atom length)DC50 (nM)Dmax (%)Cell LineReference
Estradiol-Alkyl-VHL Ligand12 atoms>1000<20MCF-7[1]
Estradiol-Alkyl/PEG-VHL Ligand16 atoms~100~80MCF-7[1]
Estradiol-Alkyl/PEG-VHL Ligand19 atoms~500~60MCF-7[1]

Table 3: Impact of Linker Length on TBK1 Degradation

PROTAC (Warhead-Linker-E3 Ligand)Linker Composition (atom length)DC50 (nM)Dmax (%)Cell LineReference
TBK1 inhibitor-Alkyl/Ether-VHL Ligand< 12 atomsNo degradation--[2]
TBK1 inhibitor-Alkyl/Ether-VHL Ligand21 atoms396-[2]
TBK1 inhibitor-Alkyl/Ether-VHL Ligand29 atoms29276-

Note: The data in Table 1 is presented as a conceptual example of linker optimization around a 7-unit PEG linker, as specific public data for a BRD4 degrader with this exact linker was not available. The trends are based on established principles of PROTAC linker optimization.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, for example, linking a BRD4 inhibitor (JQ1 derivative with a free amine) to an E3 ligase ligand (Pomalidomide).

Step 1: Conjugation of this compound to the E3 Ligase Ligand (Pomalidomide)

  • Materials: Pomalidomide, this compound, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve pomalidomide (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution.

    • Add this compound (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at 80 °C for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG7-CH2COOtBu.

Step 2: Deprotection and Coupling to the Target Ligand (JQ1 derivative)

  • Materials: Pomalidomide-PEG7-CH2COOtBu, Trifluoroacetic acid (TFA), Dichloromethane (DCM), JQ1-amine derivative, HATU, DIPEA, DMF.

  • Procedure:

    • Deprotection: Dissolve Pomalidomide-PEG7-CH2COOtBu in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.

    • Coupling: Dissolve the deprotected Pomalidomide-PEG7-COOH (1 equivalent) and the JQ1-amine derivative (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95 °C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: HiBiT Assay for Quantifying Protein Degradation
  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein.

  • Assay Procedure (Lytic Endpoint Assay):

    • Plate the HiBiT-tagged cells in a 96-well plate and treat with the PROTAC as described for the Western blot.

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

    • Add the lytic reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

    • The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

Protocol 4: NanoBRET™ Ternary Complex Formation Assay
  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC at various concentrations.

    • Add the Nano-Glo® substrate.

    • Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

    • Calculate the NanoBRET™ ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

Signaling Pathway

The degradation of BRD4 by a PROTAC has significant downstream effects, primarily through the downregulation of the oncogene c-Myc.

PROTAC_BRD4_Pathway PROTAC PROTAC (e.g., JQ1-PEG7-Pomalidomide) TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Binds to CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation BRD4 Degradation Proteasome->Degradation Mediates Degradation->BRD4 Reduces levels of Degradation->SuperEnhancer Inhibits Binding cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene Activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellProliferation Cell Proliferation & Survival cMyc_Protein->CellProliferation Promotes

Caption: PROTAC-mediated degradation of BRD4 and its effect on c-Myc signaling.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of a PROTAC.

PROTAC_Development_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Cellular Cell-Based Assays Purification->Cellular Binding Binding Assays (SPR, ITC) InVitro->Binding TernaryComplexAssay Ternary Complex Formation (NanoBRET™) InVitro->TernaryComplexAssay DegradationAssay Protein Degradation (Western Blot, HiBiT) Cellular->DegradationAssay PhenotypicAssay Phenotypic Assays (Cell Viability, Apoptosis) Cellular->PhenotypicAssay Selectivity Selectivity Profiling (Proteomics, LC-MS/MS) Cellular->Selectivity Optimization Lead Optimization DegradationAssay->Optimization PhenotypicAssay->Optimization Selectivity->Optimization Optimization->Design Iterative Refinement

Caption: General workflow for PROTAC development and evaluation.

Conclusion

This compound represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on targeted protein degradation. Its defined length, hydrophilic properties, and bifunctional nature make it a versatile building block for the synthesis of PROTACs with potentially favorable pharmacokinetic and pharmacodynamic properties. As demonstrated, the linker is a critical component of a PROTAC, and its careful selection and optimization are paramount to achieving potent and selective protein degradation. The experimental protocols and workflows provided herein offer a robust framework for the synthesis, characterization, and biological evaluation of novel PROTACs incorporating this and similar PEG-based linkers, ultimately accelerating the development of this promising new class of therapeutics.

References

The Pivotal Role of PEG7 Linkers in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing landscape of targeted therapeutics, the rational design of linker molecules is a cornerstone of success. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers, and specifically those with seven ethylene glycol units (PEG7), have emerged as critical tools in the development of sophisticated drug candidates. This in-depth technical guide provides a comprehensive overview of the applications of PEG7 linkers in drug discovery, with a focus on their role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will delve into the physicochemical properties imparted by PEG7 linkers, their impact on pharmacokinetics and pharmacodynamics, and provide detailed experimental methodologies for their implementation.

The Fundamental Importance of Linkers in Targeted Therapies

Bifunctional molecules like PROTACs and ADCs rely on a linker to connect a targeting moiety to an effector molecule.[1] In PROTACs, the linker bridges a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the POI.[1][2] For ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[1] The linker is far from a passive spacer; its length, flexibility, and chemical composition are critical determinants of a drug's success, influencing solubility, permeability, pharmacokinetics, and the geometry of biological interactions.[1]

Physicochemical and Pharmacokinetic Advantages of PEG7 Linkers

PEG linkers are composed of repeating ethylene glycol units, which confer a unique and advantageous set of properties to the overall molecule. The use of a discrete PEG linker, such as one with seven units, ensures the production of a homogeneous drug substance with a specific molecular weight, which is a significant advantage over polydisperse PEGs that can lead to issues with steric hindrance and binding.

Enhanced Solubility and Permeability

A primary advantage of PEG linkers is their hydrophilicity. Many potent payloads and protein ligands used in PROTACs and ADCs are hydrophobic, which can lead to poor aqueous solubility, aggregation, and rapid clearance from circulation. The incorporation of a PEG7 linker can significantly improve the water solubility of the entire conjugate, enhancing its compatibility with physiological environments and facilitating its administration.

While increased hydrophilicity can sometimes be at odds with passive cell membrane permeability, the flexible nature of PEG linkers can be beneficial. Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations that may shield the polar surface area of the molecule, creating a more compact structure that is better able to traverse the cell membrane.

Modulated Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic agents. The attachment of a PEG linker increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life. This extended exposure can lead to greater accumulation of the drug at the target site, such as a tumor, potentially enhancing therapeutic efficacy. For instance, in small molecule drugs, the addition of a PEG7 linker has been shown to reduce transport across the blood-brain barrier, thereby minimizing central nervous system side effects.

Applications of PEG7 Linkers in PROTACs

The linker is a critical component of a PROTAC, directly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein degradation. The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of the POI and the E3 ligase.

A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while a linker that is too long might not effectively bring the two proteins together, leading to an unstable complex. The PEG7 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given target and E3 ligase pair.

Quantitative Impact on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The tables below summarize representative data on how PEG linker length can influence the physicochemical properties and degradation efficiency of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)
BRD4 Degrader 1 Alkyl Chain7864.2165>1000<20
BRD4 Degrader 2 PEG28323.517415065
BRD4 Degrader 3 PEG49192.81932590
BRD4 Degrader 4 PEG7 1051 1.7 221 5 >95
BRD4 Degrader 5 PEG1011830.62495080

This table presents a compilation of representative data from various sources to illustrate general trends.

ParameterNo LinkerShort Alkyl LinkerPEG7 Linker Long PEG Linker
Aqueous Solubility LowLow-ModerateHigh Very High
Cell Permeability ModerateHighModerate-High Moderate
Metabolic Stability HighHighModerate Low-Moderate
Ternary Complex Stability N/AVariableOften Optimal Can be Reduced

This table provides a qualitative comparison of how linker composition can affect key drug-like properties.

Applications of PEG7 Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. The hydrophilicity imparted by PEG linkers is particularly beneficial for ADCs, as many potent cytotoxic payloads are hydrophobic. The inclusion of a PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).

The length of the PEG linker in an ADC is a critical parameter that needs to be optimized. Longer PEG chains can lead to improved pharmacokinetics and in vivo efficacy, but may sometimes be accompanied by a decrease in in vitro cytotoxicity.

Case Study: Zynlonta® (loncastuximab tesirine)

Zynlonta® is an FDA-approved ADC for the treatment of diffuse large B-cell lymphoma. Its linker is a prime example of sophisticated chemical design, incorporating a PEG8 moiety (very similar in length and properties to PEG7) to enhance solubility. The linker also contains a protease-cleavable Val-Ala dipeptide, which is designed to release the pyrrolobenzodiazepine (PBD) dimer payload upon internalization into the target cancer cells.

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to E3 E3 Ubiquitin Ligase E3->Ternary Binds to PROTAC PROTAC (with PEG7 Linker) PROTAC->Ternary Mediates Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow Target_Selection 1. Target & E3 Ligase Selection Ligand_Design 2. Ligand Design & Synthesis (POI and E3 Ligands) Target_Selection->Ligand_Design PROTAC_Assembly 4. PROTAC Assembly (e.g., Click Chemistry) Ligand_Design->PROTAC_Assembly Linker_Synthesis 3. PEG7 Linker Synthesis & Functionalization Linker_Synthesis->PROTAC_Assembly In_Vitro_Eval 5. In Vitro Evaluation (Binding, DC50, Dmax) PROTAC_Assembly->In_Vitro_Eval Cell_Permeability 6. Cell Permeability Assays In_Vitro_Eval->Cell_Permeability PK_PD_Studies 7. In Vivo PK/PD Studies Cell_Permeability->PK_PD_Studies Lead_Optimization 8. Lead Optimization PK_PD_Studies->Lead_Optimization Lead_Optimization->PROTAC_Assembly Iterative Refinement

Caption: A typical workflow for PROTAC development.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for key experiments in the development of therapeutics utilizing PEG7 linkers.

Protocol for PROTAC Synthesis using a PEG7 Linker

This protocol describes a common two-step synthesis of a PROTAC using a heterobifunctional PEG7 linker, for example, an acid-PEG7-azide linker.

Step 1: Amide Coupling of the First Ligand

  • Reagents and Materials:

    • Ligand 1 (with a primary or secondary amine)

    • HOOC-PEG7-N3 (acid-PEG7-azide)

    • Coupling agents (e.g., HATU, HOBt)

    • Organic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) and HOOC-PEG7-N3 (1.1 eq) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

  • Reagents and Materials:

    • Azide-functionalized intermediate from Step 1

    • Ligand 2 (with a terminal alkyne)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Solvent mixture (e.g., t-BuOH/water)

  • Procedure:

    • Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-modified Ligand 2 (1.1 eq) in the solvent mixture.

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the mixture with water and extract the final PROTAC product.

    • Purify the final compound by preparative HPLC and characterize by LC-MS and NMR.

Protocol for Western Blotting to Determine DC50 and Dmax

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

PEG7 linkers represent a highly valuable and versatile tool in the design of advanced therapeutics like PROTACs and ADCs. Their inherent hydrophilicity, flexibility, and defined length contribute to improved solubility, permeability, and pharmacokinetic profiles. Furthermore, the specific length of a PEG7 linker often provides an optimal geometry for mediating the complex biological interactions required for potent therapeutic activity. As our understanding of the intricate interplay between linkers and biological systems deepens, driven by advances in structural biology and computational modeling, the rational design of molecules incorporating PEG7 and other discrete PEG linkers will continue to be a key driver of innovation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Bromo-PEG7-CH2COOtBu is a versatile, flexible linker that has gained prominence in PROTAC design. Its polyethylene glycol (PEG) chain, composed of seven ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal bromo group and the tert-butyl protected carboxyl group serve as convenient chemical handles for the sequential conjugation of the POI and E3 ligase ligands. This document provides detailed application notes and representative protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker, using the well-studied oncology target, Bromodomain-containing protein 4 (BRD4), as an example.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is a modular process that allows for the convergent assembly of the final molecule. The general strategy involves two key steps:

  • Conjugation of the POI Ligand: The bromo- end of the linker is typically reacted with a nucleophilic functional group (e.g., a phenol or an amine) on the POI ligand via a nucleophilic substitution reaction, such as a Williamson ether synthesis.

  • Deprotection and Conjugation of the E3 Ligase Ligand: The tert-butyl ester protecting group on the other end of the linker is removed under acidic conditions to reveal a carboxylic acid. This carboxylic acid is then activated and coupled with an amine-containing E3 ligase ligand (e.g., pomalidomide) to form a stable amide bond.

Data Presentation

The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein and their anti-proliferative effects in cancer cell lines. The key quantitative metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs with PEG linkers.

Table 1: In Vitro Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers

PROTAC CompoundE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
dBET1PomalidomideMV4-114.3>98[1]
ARV-825PomalidomideRS4;111.8>95[2]
MZ1VHL LigandHeLa25~90[3]
Compound 34PomalidomideMDA-MB-23160>90[1]

Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs with PEG Linkers

PROTAC CompoundCell LineIC50 (nM)Reference
dBET1MV4-118.1[1]
ARV-825RS4;113.7
MZ1HeLa200
Compound 34MDA-MB-231150

Experimental Protocols

The following are representative protocols for the synthesis of a BRD4-targeting PROTAC using this compound, JQ1 as the BRD4 ligand, and pomalidomide as the E3 ligase ligand.

Protocol 1: Synthesis of JQ1-PEG7-CH2COOtBu Intermediate

This protocol describes the conjugation of the BRD4 ligand, JQ1, to the this compound linker via a Williamson ether synthesis.

Materials:

  • (+)-JQ1

  • This compound

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG7-CH2COOtBu intermediate.

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to yield the carboxylic acid intermediate.

Materials:

  • JQ1-PEG7-CH2COOtBu intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the JQ1-PEG7-CH2COOtBu intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting JQ1-PEG7-CH2COOH intermediate (as a TFA salt) is used in the next step without further purification.

Protocol 3: Amide Coupling with Pomalidomide

This protocol describes the final step of coupling the carboxylic acid intermediate with the E3 ligase ligand, pomalidomide.

Materials:

  • JQ1-PEG7-CH2COOH intermediate (TFA salt)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the JQ1-PEG7-CH2COOH intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4: Western Blot Analysis of BRD4 Degradation

This protocol describes the evaluation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a relevant cancer cell line (e.g., MV4-11).

Materials:

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • Synthesized BRD4 PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate and treat with varying concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.

Protocol 5: Cell Viability Assay

This protocol describes how to assess the anti-proliferative effect of the synthesized PROTAC.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Appropriate cell culture medium

  • Synthesized BRD4 PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the BRD4 PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software like GraphPad Prism.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (e.g., JQ1) Step1 Step 1: Williamson Ether Synthesis POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Step3 Step 3: Amide Coupling (HATU/DIPEA) E3_Ligand->Step3 Intermediate1 JQ1-PEG7-CH2COOtBu Step1->Intermediate1 Step2 Step 2: Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 JQ1-PEG7-CH2COOH Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC_Mechanism_of_Action cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Conjugation of Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the conjugation of Bromo-PEG7-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker, to a thiol-containing molecule, followed by the deprotection of the tert-butyl ester to reveal a carboxylic acid. This type of linker is commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2]

Introduction

This compound is a versatile tool in bioconjugation, featuring a bromo group for covalent attachment to nucleophiles and a tert-butyl protected carboxylic acid.[3] The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins and peptides.[3] The PEG7 spacer enhances water solubility and provides spatial separation between the conjugated molecules.[1] The tert-butyl ester is a common protecting group for carboxylic acids that can be selectively removed under acidic conditions.

This protocol outlines a two-step process:

  • Conjugation: Reaction of the bromo group of the PEG linker with a thiol-containing molecule.

  • Deprotection: Removal of the tert-butyl ester protecting group to yield the free carboxylic acid, which can then be used for further conjugation or to modify the properties of the final conjugate.

Experimental Protocols

Materials and Reagents
  • This compound

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule with a thiol group)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Nitrogen or Argon gas

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, rotary evaporator, etc.)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Part 1: Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes the alkylation of a thiol group with the bromo-PEG linker. The reaction conditions, particularly pH, are critical for the selective reaction with thiols over other nucleophilic groups like amines.

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in an appropriate buffer, such as PBS at pH 7.2-7.5. The concentration will depend on the specific molecule but a starting point of 1-10 mg/mL is common.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10-20 fold molar excess of the PEG linker over the thiol-containing molecule is a typical starting point for optimization.

  • Conjugation Reaction:

    • To the solution of the thiol-containing molecule, add the stock solution of this compound dropwise while stirring.

    • If the thiol is part of a larger molecule that may have disulfide bonds, a reducing agent like TCEP can be added, though care must be taken to avoid reducing desired disulfide bonds.

    • Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the thiol.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • The progress of the conjugation can be monitored by techniques such as LC-MS to observe the formation of the desired product and the consumption of the starting materials.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule containing a thiol group, such as 2-mercaptoethanol or cysteine, can be added to react with any excess bromo-PEG linker.

  • Purification of the PEGylated Conjugate:

    • The crude reaction mixture can be purified to remove unreacted PEG linker and other reagents.

    • For larger biomolecules, size-exclusion chromatography (SEC) or dialysis are effective methods.

    • For smaller molecules, reverse-phase HPLC (RP-HPLC) is a suitable purification technique.

Part 2: Deprotection of the Tert-Butyl Ester

This protocol describes the acid-catalyzed removal of the tert-butyl protecting group to expose the carboxylic acid.

Procedure:

  • Preparation of the Cleavage Solution:

    • In a well-ventilated fume hood, prepare a cleavage cocktail. A common solution is a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • If the conjugated molecule contains acid-sensitive residues (e.g., tryptophan, methionine), the addition of a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the cleavage cocktail is recommended to trap the reactive tert-butyl cations that are formed. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection Reaction:

    • Dissolve the purified and dried PEGylated conjugate in the cleavage solution.

    • Stir the reaction mixture at room temperature for 2-5 hours.

  • Reaction Monitoring:

    • The deprotection can be monitored by LC-MS, observing the disappearance of the tert-butyl ester-containing conjugate and the appearance of the deprotected product (a mass decrease of 56 Da).

  • Work-up and Product Isolation:

    • After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3 times).

    • Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

    • Isolate the precipitate by centrifugation or filtration and wash with cold diethyl ether.

    • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the conjugation and deprotection reactions. The exact values will vary depending on the specific substrates and reaction conditions.

ParameterConjugation (Thiol-Bromo)Deprotection (TFA/DCM)
Molar Ratio (Linker:Substrate) 10-20:1N/A
pH 7.2 - 8.0N/A (acidic)
Temperature 4 - 25°CRoom Temperature
Reaction Time 2 - 16 hours2 - 5 hours
Typical Yield > 90% (coupling efficiency)> 95%
Purification Method SEC, RP-HPLC, DialysisPrecipitation, RP-HPLC
Typical Recovery 60 - 90%> 90%

Mandatory Visualizations

experimental_workflow cluster_conjugation Part 1: Conjugation cluster_deprotection Part 2: Deprotection prep_reactants Prepare Reactants (Thiol-Molecule & Bromo-PEG) conjugation Conjugation Reaction (pH 7.2-7.5, RT) prep_reactants->conjugation 10-20x molar excess PEG purification1 Purification 1 (SEC or RP-HPLC) conjugation->purification1 Removal of excess linker deprotection Deprotection (TFA/DCM) purification1->deprotection Purified Conjugate workup Work-up & Precipitation (Cold Ether) deprotection->workup final_product Final Conjugate (-COOH) workup->final_product

Caption: Workflow for the conjugation of this compound and subsequent deprotection.

signaling_pathway cluster_0 Logical Relationship of Components linker This compound conjugate_protected Conjugate (Protected) R-S-PEG7-CH2COOtBu linker->conjugate_protected thiol_molecule Thiol-Containing Molecule (R-SH) thiol_molecule->conjugate_protected Conjugation conjugate_deprotected Final Conjugate R-S-PEG7-CH2COOH conjugate_protected->conjugate_deprotected Deprotection acid Acidic Conditions (TFA) acid->conjugate_deprotected

Caption: Logical relationship of reactants and products in the two-step conjugation process.

References

Application Notes and Protocols for the Reaction of Bromo-PEG7-CH2COOtBu with E3 Ligase Ligands in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity and biocompatibility, which can enhance the overall properties of the resulting molecule.[4] Bromo-PEG7-CH2COOtBu is a versatile PEG-based linker that features a terminal bromo group for conjugation to an E3 ligase ligand and a tert-butyl protected carboxylic acid at the other end, which can be deprotected for subsequent reaction with a POI ligand. This document provides detailed application notes and protocols for the reaction of this compound with common E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN).

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a modular and stepwise approach. The bromo-functionalized end of the linker allows for a nucleophilic substitution reaction with a suitable nucleophile on the E3 ligase ligand, commonly an amine (-NH2) or a hydroxyl (-OH) group. This reaction forms a stable covalent bond, conjugating the PEG7 linker to the E3 ligase ligand.

Following the successful conjugation of the linker to the E3 ligase ligand, the tert-butyl protecting group on the carboxylic acid is removed under acidic conditions. The deprotected carboxylic acid can then be activated and coupled with an amine-functionalized ligand for the protein of interest, typically through amide bond formation.[5]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis and evaluation of PROTACs.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub_E1->E2 Ub Transfer Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Conjugation Nucleophilic Substitution E3_Ligand->Conjugation Bromo_PEG This compound Bromo_PEG->Conjugation E3_Linker E3 Ligase-Linker-COOtBu Conjugation->E3_Linker Deprotection TFA Deprotection E3_Linker->Deprotection E3_Linker_COOH E3 Ligase-Linker-COOH Deprotection->E3_Linker_COOH Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Linker_COOH->Amide_Coupling POI_Ligand POI Ligand (with -NH2) POI_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC Cell_Treatment Treat Cells with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50

PROTAC Synthesis and Evaluation Workflow

Experimental Protocols

The following protocols provide a general framework for the synthesis of an E3 ligase-linker conjugate using this compound and its subsequent conversion to a final PROTAC. These protocols may require optimization based on the specific E3 ligase and POI ligands being used.

Protocol 1: Conjugation of this compound with an Amine-Functionalized E3 Ligase Ligand

This protocol describes the nucleophilic substitution reaction between the bromo group of the linker and an amine group on the E3 ligase ligand.

Reagents and Materials:

  • Amine-functionalized E3 ligase ligand (e.g., an amino-VHL or amino-CRBN ligand) (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the E3 ligase ligand solution.

  • Heat the reaction mixture to 50-80 °C and stir overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase-PEG7-CH2COOtBu conjugate.

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to yield the free carboxylic acid.

Reagents and Materials:

  • E3 ligase-PEG7-CH2COOtBu conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase-PEG7-CH2COOtBu conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting E3 ligase-PEG7-CH2COOH is often used in the next step without further purification.

Protocol 3: Amide Coupling to a POI Ligand

This protocol describes the final step of coupling the deprotected E3 ligase-linker conjugate with an amine-functionalized POI ligand.

Reagents and Materials:

  • E3 ligase-PEG7-CH2COOH (1.0 eq)

  • Amine-functionalized POI ligand (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the procedure outlined in Protocol 1, Step 1 for the amide coupling of Component A with an amine-functionalized PEG linker, using the E3 ligase-PEG7-CH2COOH and the amine-functionalized POI ligand as the coupling partners.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Quantitative Data Presentation

The length of the PEG linker is a critical parameter that influences the degradation efficiency of a PROTAC. The following tables summarize representative data for PROTACs with varying PEG linker lengths, targeting the degradation of bromodomain-containing protein 4 (BRD4). While specific data for a PEG7 linker may not always be available, the presented data for similar linker lengths provides valuable insights for rational PROTAC design.

Table 1: In Vitro Degradation Activity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACE3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
PROTAC AVHL4>5000<20H661
PROTAC BVHL6~300~65MV-4-11
PROTAC CVHL8~250~70MV-4-11
PROTAC DCRBN3>5000<10H661
PROTAC ECRBN5~100>90H661
PROTAC FCRBN7~50>95H661

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs

PROTACIC50 (nM)Cell LineReference
PROTAC E85H661
PROTAC F45H661

IC50: Half-maximal inhibitory concentration.

Conclusion

The reaction of this compound with E3 ligase ligands is a key step in the synthesis of effective PROTACs. The provided protocols offer a general guide for this conjugation and subsequent PROTAC assembly. The quantitative data highlights the importance of optimizing the linker length to achieve potent protein degradation and biological activity. Researchers should consider these guidelines as a starting point and may need to tailor the experimental conditions for their specific target and E3 ligase combination. The systematic exploration of linker composition and length remains a crucial aspect of modern drug discovery in the field of targeted protein degradation.

References

Application Notes and Protocols: Attaching Bromo-PEG7-CH2COOtBu to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent attachment of the heterobifunctional linker, Bromo-PEG7-CH2COOtBu, to a target protein ligand. This linker is a valuable tool in the development of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest.[1][2]

The this compound linker possesses two key functionalities: a terminal bromo group that readily reacts with nucleophiles such as amines and thiols on a target protein ligand, and a tert-butyl (tBu) protected carboxylic acid. This protected acid can be deprotected post-conjugation to reveal a carboxylic acid, which can then be coupled to a second molecule, typically an E3 ligase ligand in the context of PROTAC synthesis.[3] The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[3]

These protocols will guide researchers through the process of conjugating the bromo-end of the linker to amine- and thiol-containing ligands, the subsequent deprotection of the tert-butyl ester, and the purification and characterization of the resulting intermediates.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₀H₃₉BrO₉
Molecular Weight 503.42 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (DCM, DMF, DMSO, THF)
Storage Store at -20°C, desiccated.

Experimental Workflows

The general workflow for attaching the this compound linker to a target protein ligand and preparing it for subsequent conjugation is depicted below.

experimental_workflow cluster_alkylation Step 1: Alkylation Reaction cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification & Characterization start Target Ligand (with -NH2 or -SH group) reaction SN2 Reaction (Base, Solvent) start->reaction linker This compound linker->reaction product1 Ligand-PEG7-CH2COOtBu reaction->product1 deprotection_reaction Acidic Hydrolysis product1->deprotection_reaction deprotection_reagent Acid (e.g., TFA) deprotection_reagent->deprotection_reaction product2 Ligand-PEG7-CH2COOH deprotection_reaction->product2 purification Purification (e.g., Chromatography) product2->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Purified Ligand-PEG7-CH2COOH characterization->final_product next_step final_product->next_step Ready for subsequent conjugation (e.g., to E3 Ligase Ligand)

Figure 1: General experimental workflow for the attachment and deprotection of the this compound linker.

Protocols

Protocol 1: Attachment of this compound to an Amine-Containing Ligand

This protocol describes the N-alkylation of a primary or secondary amine on a target protein ligand via a nucleophilic substitution (SN2) reaction.

Materials:

  • Target ligand with a primary or secondary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing target ligand (1.0 equivalent) in anhydrous DMF.

  • To this solution, add DIPEA or TEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a small amount of anhydrous DMF.

  • Add the solution of the bromo-PEG linker dropwise to the reaction mixture containing the ligand and base.

  • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60 °C) to facilitate the reaction, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the base and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Ligand-PEG7-CH2COOtBu conjugate.

Illustrative Reaction Parameters for N-Alkylation:

ParameterCondition 1Condition 2Condition 3
Base DIPEAK₂CO₃Cs₂CO₃
Solvent DMFAcetonitrileDMSO
Temperature Room Temp.50 °C40 °C
Reaction Time 12-24 h6-12 h8-16 h
Typical Yield 60-80%70-90%75-95%

Note: These are illustrative conditions and should be optimized for each specific ligand.

Protocol 2: Attachment of this compound to a Thiol-Containing Ligand

This protocol details the S-alkylation of a thiol group on the target protein ligand. Thiols are generally more nucleophilic than amines and the reaction often proceeds under milder conditions.

Materials:

  • Target ligand with a thiol group

  • This compound

  • Anhydrous Acetonitrile or DMF

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol-containing target ligand (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add a mild base such as TEA (1.5 equivalents) or K₂CO₃ (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to deprotonate the thiol.

  • Dissolve this compound (1.1 equivalents) in a small volume of the reaction solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically faster than N-alkylation.

  • Monitor the reaction progress by TLC or LC-MS until completion (usually 2-8 hours).

  • For work-up, filter the reaction mixture if a solid base was used. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure Ligand-PEG7-CH2COOtBu conjugate.

Illustrative Reaction Parameters for S-Alkylation:

ParameterCondition 1Condition 2Condition 3
Base TEAK₂CO₃DIPEA
Solvent AcetonitrileDMFTHF
Temperature Room Temp.Room Temp.40 °C
Reaction Time 2-6 h3-8 h4-10 h
Typical Yield 80-95%85-98%75-90%

Note: These are illustrative conditions and should be optimized for each specific ligand.

Protocol 3: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to unmask the carboxylic acid functionality.

Materials:

  • Ligand-PEG7-CH2COOtBu conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Ligand-PEG7-CH2COOtBu conjugate (1.0 equivalent) in DCM (a concentration of 0.1-0.2 M is typical).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue to stir and monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting product, Ligand-PEG7-CH2COOH, is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.

Alternative Mild Deprotection: For acid-sensitive ligands, a milder deprotection can be performed using zinc bromide (ZnBr₂) in DCM. This method can sometimes preserve other acid-labile protecting groups.

Purification and Characterization

Purification: The purification of PEGylated small molecules can be challenging due to their often oily or waxy nature.

  • Silica Gel Chromatography: This is the most common method for purifying the crude product after the alkylation reaction. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is typically used.

  • Reverse-Phase HPLC (RP-HPLC): For higher purity, especially for the final deprotected product, preparative RP-HPLC is often employed.

  • Complexation with MgCl₂: A recently described method for the purification of oily PEG-containing small molecules involves complexation with magnesium chloride to form a solid, which can be more easily handled and purified.

Characterization: The structure and purity of the synthesized conjugates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent attachment of the linker and the removal of the tert-butyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The this compound linker is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC.

protac_pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Figure 2: PROTAC mechanism of action.

Conclusion

The this compound linker provides a versatile platform for the synthesis of complex bioconjugates. The protocols outlined in this document offer a comprehensive guide for its attachment to amine- and thiol-containing target protein ligands. Successful implementation of these methods, coupled with careful optimization and rigorous characterization, will enable researchers to efficiently generate novel molecules for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Ternary Complex Formation Utilizing a Bromo-PEG7-CH2COOtBu Linker-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the critical initiating step in the catalytic cycle of PROTAC-mediated protein degradation.[1][4] The stability, kinetics, and cooperativity of this ternary complex are paramount to the efficiency and selectivity of the degrader.

This document provides detailed application notes and experimental protocols for assessing the formation and stability of a ternary complex involving a hypothetical PROTAC synthesized using the Bromo-PEG7-CH2COOtBu linker. This PEG-based linker is utilized in the synthesis of PROTACs to connect the POI and E3 ligase ligands. The methodologies described herein are standard biophysical techniques applicable to the characterization of any PROTAC-mediated ternary complex.

Principle of Ternary Complex Formation

The PROTAC molecule facilitates the proximity-induced interaction between the POI and an E3 ligase, which do not natively interact. This process involves a dynamic equilibrium between binary and ternary complexes. The PROTAC can first bind to either the POI or the E3 ligase to form a binary complex, which then recruits the other protein to form the final ternary complex (Target Protein - PROTAC - E3 Ligase). The efficiency of this process is a key determinant of the subsequent ubiquitination and degradation of the target protein.

A key parameter in evaluating the ternary complex is cooperativity (α) , which measures how the binding of one protein to the PROTAC influences the binding of the second protein. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex.

Experimental Workflow for Ternary Complex Characterization

The following diagram illustrates a typical workflow for the biophysical characterization of a PROTAC-induced ternary complex.

G cluster_0 Reagent Preparation cluster_1 Binary Interaction Analysis cluster_2 Ternary Complex Formation & Analysis cluster_3 Data Analysis & Interpretation Reagents Prepare Proteins (POI, E3 Ligase) Prepare PROTAC Stock Solution Prepare Assay Buffers Binary_SPR SPR/BLI/ITC: PROTAC <=> POI Reagents->Binary_SPR Binary_E3 SPR/BLI/ITC: PROTAC <=> E3 Ligase Reagents->Binary_E3 Ternary_AlphaLISA AlphaLISA/HTRF: Detection of Proximity Reagents->Ternary_AlphaLISA Ternary_SPR SPR/BLI: (POI + PROTAC) => Immobilized E3 or (E3 + PROTAC) => Immobilized POI Binary_SPR->Ternary_SPR Ternary_ITC ITC: PROTAC into (POI + E3 Ligase) Binary_SPR->Ternary_ITC Binary_E3->Ternary_SPR Binary_E3->Ternary_ITC Data Determine Kd (Binary & Ternary) Calculate Cooperativity (α) Analyze Kinetics (kon, koff) Ternary_SPR->Data Ternary_ITC->Data Ternary_AlphaLISA->Data

Biophysical characterization workflow for a PROTAC-induced ternary complex.

Key Biophysical Assays and Protocols

Several biophysical techniques are routinely employed to characterize the formation and stability of PROTAC-induced ternary complexes. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol for SPR Analysis:

  • Immobilization:

    • Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared in parallel to subtract non-specific binding.

    • Alternatively, the Protein of Interest (POI) can be immobilized. The choice depends on protein stability and availability.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and the reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the association (kon) and dissociation (koff) rate constants.

  • Binary Interaction Analysis (PROTAC to POI):

    • This can be performed by immobilizing the POI and flowing the PROTAC over the surface, following the same procedure as in step 2.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Allow the mixture to pre-incubate.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex. The data can be analyzed to determine the apparent KD of the ternary complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and stoichiometry n).

Protocol for ITC Analysis:

  • Instrument Setup:

    • Set the desired temperature for the experiment (e.g., 25°C).

    • Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.

    • Perform control titrations (e.g., buffer into buffer, PROTAC into buffer) to establish the baseline heat of dilution.

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Titration 3 (PROTAC into E3 Ligase + POI): Fill the ITC cell with a solution containing both the E3 ligase and the POI. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data from the binary titrations to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for each binary interaction.

    • Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.

Data Presentation

The quantitative data obtained from the biophysical assays should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Summary of Binary and Ternary Complex Binding Affinities

InteractionTechniqueKD (nM)kon (1/Ms)koff (1/s)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)
PROTAC <=> POISPRValueValueValueN/AN/AN/A
ITCValueN/AN/AValueValueValue
PROTAC <=> E3 LigaseSPRValueValueValueN/AN/AN/A
ITCValueN/AN/AValueValueValue
POI-PROTAC-E3 LigaseSPRApparent ValueValueValueN/AN/AN/A
ITCApparent ValueN/AN/AValueValueValue

Table 2: Cooperativity Calculation

ParameterValue
KD (PROTAC <=> POI)Value
KD (PROTAC <=> POI in presence of E3)Value
Cooperativity (α) Value

Note: Cooperativity (α) = KD (PROTAC <=> POI) / KD (PROTAC <=> POI in presence of E3)

Signaling Pathway and Logical Relationships

The formation of the ternary complex is the central event that initiates the downstream signaling cascade leading to protein degradation.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubi Ubiquitination Ternary->Ubi Catalyzes Proteasome Proteasomal Degradation Ubi->Proteasome Degraded Degraded POI Proteasome->Degraded

Logical flow of PROTAC-mediated protein degradation.

Conclusion

The formation of a stable and cooperative ternary complex is a prerequisite for the successful degradation of a target protein by a PROTAC. The protocols and methodologies outlined in these application notes provide a robust framework for the detailed biophysical characterization of ternary complexes involving PROTACs synthesized with linkers such as this compound. A thorough understanding of the thermodynamics and kinetics of ternary complex formation is essential for the rational design and optimization of potent and selective protein degraders.

References

Application Notes and Protocols for Bromo-PEG7-CH2COOtBu in the Development of Novel PROTACs for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate pathogenic proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of the PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of Bromo-PEG7-CH2COOtBu , a versatile polyethylene glycol (PEG)-based linker, in the development of novel PROTACs for cancer research. While, to date, no specific PROTAC utilizing this exact linker has been detailed in peer-reviewed literature, its structure is representative of a class of linkers widely and successfully used in PROTAC design. The protocols and data presented here are based on a representative PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-validated cancer target. This information serves as a comprehensive guide for researchers aiming to incorporate this compound into their PROTAC development programs.

The Role of this compound in PROTAC Synthesis

This compound is a heterobifunctional linker with key features that make it highly suitable for PROTAC synthesis:

  • PEG7 Chain: The seven-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is also a critical parameter for optimizing the distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.

  • Bromo Group: The terminal bromine atom serves as a reactive handle for conjugation to a ligand for the protein of interest, typically through a nucleophilic substitution reaction.

  • tert-Butyl (tBu) Ester: The tert-butyl ester protects a carboxylic acid functionality. This protecting group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to the E3 ligase ligand, commonly through an amide bond formation. This allows for a modular and controlled assembly of the PROTAC molecule.

Representative Application: Development of a BRD4-Targeting PROTAC

This section details the synthesis and evaluation of a representative PROTAC targeting BRD4, herein named BRD4-Degrader-1 , which conceptually utilizes a linker analogous to this compound. The warhead for BRD4 is derived from the well-characterized inhibitor JQ1, and the E3 ligase ligand is pomalidomide, which recruits Cereblon (CRBN).

Synthesis of BRD4-Degrader-1

The synthesis of BRD4-Degrader-1 is a multi-step process involving the sequential conjugation of the linker to the JQ1 analog and then to pomalidomide.

Step 1: Conjugation of the Linker to the JQ1 Analog

The phenolic hydroxyl group of a JQ1 analog is reacted with this compound in the presence of a mild base, such as potassium carbonate (K₂CO₃), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution, displacing the bromide and forming an ether linkage.

Step 2: Deprotection of the tert-Butyl Ester

The resulting intermediate from Step 1 is treated with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to remove the tert-butyl protecting group. This deprotection step yields the free carboxylic acid.

Step 3: Coupling with Pomalidomide

The free carboxylic acid is then activated using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). The activated ester is then reacted with the amino group of pomalidomide to form the final PROTAC, BRD4-Degrader-1, via an amide bond.

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity for biological evaluation.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a BRD4-targeting PROTAC with a PEG-based linker. These values are representative and serve as a benchmark for the evaluation of newly synthesized PROTACs.

Table 1: In Vitro Binding Affinity
Molecule Binding Affinity (Kd) to BRD4 (nM)
JQ1 (Parent Inhibitor)50
BRD4-Degrader-1150
Table 2: In Vitro Degradation and Anti-proliferative Activity
Cell Line BRD4 Degradation DC₅₀ (nM)
MV4-11 (Acute Myeloid Leukemia)10
HeLa (Cervical Cancer)25
Table 3: Anti-proliferative Activity
Cell Line IC₅₀ (nM)
MV4-115
HeLa15

Experimental Protocols

Protocol 1: Synthesis of a JQ1-Linker Intermediate
  • To a solution of a JQ1 analog (1 equivalent) in anhydrous DMF, add K₂CO₃ (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Western Blotting for BRD4 Degradation
  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC₅₀ value, which is the concentration of the PROTAC that induces 50% degradation of the target protein.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Visualizations

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (BRD4-Degrader-1) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub Ubiquitin BRD4_bound BRD4 Ub->BRD4_bound Polyubiquitination Proteasome Proteasome BRD4_bound->Proteasome Degradation PROTAC_bound PROTAC BRD4_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound CRBN_bound->Ub Transfers

Caption: PROTAC-mediated degradation of BRD4.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Step 1: JQ1 Analog + Linker Conjugation s2 Step 2: Deprotection s1->s2 s3 Step 3: Pomalidomide Coupling s2->s3 s4 Purification (HPLC) s3->s4 e1 Binding Affinity Assay (e.g., SPR) s4->e1 e2 Western Blot for Degradation (DC₅₀) s4->e2 e3 Cell Viability Assay (IC₅₀) s4->e3

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound represents a valuable and versatile linker for the synthesis of novel PROTACs in cancer research. Its physicochemical properties and tripartite structure allow for the systematic and modular construction of PROTACs. The representative data and detailed protocols provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs targeting a wide range of cancer-related proteins. While the "trial-and-error" aspect of linker optimization remains a challenge, the principles and methodologies outlined here will aid in the rational design of next-generation protein degraders with improved therapeutic potential.

Application Notes and Protocols for Bromo-PEG7-CH2COOtBu in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Bromo-PEG7-CH2COOtBu is a versatile, high-purity, monodisperse polyethylene glycol (PEG)-based linker increasingly utilized in the rational design and synthesis of PROTACs. Its PEG7 chain enhances aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in the development of these large molecules. The terminal bromo and tert-butyl protected carboxylate functionalities provide orthogonal handles for the sequential and controlled conjugation to a warhead and an E3 ligase ligand, respectively.

These application notes provide a comprehensive guide to the utilization of this compound in the development of potent and selective protein degraders. Detailed protocols for the synthesis of a representative PROTAC and key biological assays for its characterization are provided to facilitate its application in research and drug discovery.

Data Presentation

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
BRD4-Degrader-PEG7BRD4PomalidomideHeLa15>95
BRD4-Degrader-PEG7BRD4PomalidomideHEK293T25>90

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development and characterization of a PROTAC involve a multi-step process, from chemical synthesis to biological evaluation in cellular models.

experimental_workflow cluster_workflow PROTAC Development Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture and Treatment Purification->Cell_Culture Western_Blot Western Blot Analysis (Determine DC50 and Dmax) Cell_Culture->Western_Blot Ubiquitination_Assay Ubiquitination Assay (Confirm Mechanism of Action) Cell_Culture->Ubiquitination_Assay Viability_Assay Cell Viability Assay (Assess Cytotoxicity) Cell_Culture->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC using this compound

This protocol outlines the synthesis of a hypothetical BRD4 degrader, "BRD4-Degrader-PEG7," using JQ1 as the warhead and pomalidomide as the E3 ligase ligand.

Step 1: Conjugation of JQ1 to the this compound Linker

  • Dissolve JQ1-acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG7-CH2COOtBu intermediate.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the JQ1-PEG7-CH2COOtBu intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene to remove residual TFA, yielding the JQ1-PEG7-CH2COOH intermediate.

Step 3: Conjugation to Pomalidomide

  • Dissolve the JQ1-PEG7-CH2COOH intermediate (1 equivalent) and 4-amino-pomalidomide (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.

  • Add (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) (1.2 equivalents).

  • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC, BRD4-Degrader-PEG7.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa or HEK293T)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.

Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC and proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blot reagents as described in Protocol 2

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-8 hours).

  • Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and Protein A/G magnetic beads.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the polyubiquitin smear in the PROTAC-treated sample, which is further enhanced by proteasome inhibition, confirms the mechanism of action.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its physicochemical properties can enhance the drug-like characteristics of the resulting protein degraders. The detailed protocols provided in these application notes offer a robust framework for the synthesis and comprehensive biological evaluation of PROTACs incorporating this linker, thereby accelerating the discovery and development of novel therapeutics based on targeted protein degradation.

Application Notes and Protocols: Bromo-PEG7-CH2COOtBu Linker for Improved Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of effective drug delivery systems, particularly for targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the payload.[1][] The linker's physicochemical properties directly influence the overall conjugate's stability, solubility, and, most importantly, its ability to permeate cell membranes to reach intracellular targets.[3][4] The Bromo-PEG7-CH2COOtBu linker is a specialized, flexible linker designed to address these challenges. It is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[5] This document provides detailed application notes on its design rationale and protocols for evaluating its impact on cell permeability.

Linker Design and Rationale

The this compound linker incorporates three key functional components, each contributing to its overall performance in a drug conjugate.

  • Bromo Group: The terminal bromo group serves as a reactive handle for bioconjugation. It can react with nucleophilic groups, such as the sulfhydryl group of cysteine residues on proteins, to form a stable covalent bond.

  • PEG7 Chain: The core of the linker is a seven-unit polyethylene glycol (PEG) chain. PEG is a hydrophilic polymer known for its ability to improve the solubility and bioavailability of conjugated molecules. This hydrophilicity helps to offset the often high hydrophobicity of small molecule drugs or payloads, which can otherwise lead to aggregation and rapid clearance. The length of the PEG chain is a critical parameter; a chain of seven ethylene glycol units provides sufficient flexibility and spatial separation between the two ends of a bifunctional molecule like a PROTAC, facilitating the formation of the necessary ternary complex for protein degradation.

  • tert-Butyl (tBu) Ester Group: The CH2COOtBu moiety features a tert-butyl ester. This group serves multiple purposes. It acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. Furthermore, the bulky and lipophilic nature of the tert-butyl group can modulate the overall physicochemical properties of the conjugate, sometimes influencing metabolic stability and membrane interaction. In some prodrug strategies, ester groups are designed to be cleaved by intracellular esterases, releasing the active drug.

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis Seed 1. Seed Caco-2 cells on Transwell® inserts Culture 2. Culture for 21 days to form a differentiated monolayer Seed->Culture QC 3. Quality Control: Measure TEER to confirm monolayer integrity Culture->QC Equilibrate 4. Wash and equilibrate monolayer with buffer QC->Equilibrate AddCompound 5. Add test compound to Apical (A) or Basolateral (B) side Equilibrate->AddCompound Incubate 6. Incubate at 37°C (e.g., for 2 hours) AddCompound->Incubate Sample 7. Collect samples from the receiver compartment at time points Incubate->Sample Analyze 8. Quantify compound concentration via LC-MS/MS Sample->Analyze Calculate 9. Calculate Apparent Permeability (Papp) and Efflux Ratio Analyze->Calculate

References

Application Note: Analytical Techniques for Characterizing PROTACs with Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2][3][4] A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

This application note provides a detailed guide to the analytical techniques for characterizing PROTACs that incorporate the Bromo-PEG7-CH2COOtBu linker. This linker possesses a polyethylene glycol (PEG) chain to enhance solubility and flexibility, a terminal bromo group for potential further modification, and a tert-butyl (tBu) ester group. The unique functionalities of this linker necessitate specific considerations during analytical characterization.

Unique Considerations for the this compound Linker

The presence of the bromo and tert-butyl ester moieties in the linker introduces specific chemical properties that must be considered during analysis:

  • Reactivity of the Bromo Group: The terminal bromine atom is a reactive leaving group that can participate in nucleophilic substitution reactions. While primarily intended for synthetic conjugation, its reactivity should be considered during biophysical assays where it might interact with nucleophilic residues on proteins.

  • Stability of the Tert-Butyl Ester: The tert-butyl ester is susceptible to cleavage under acidic conditions, which are often employed in analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). This can be either an analytical challenge or a tool, depending on the experimental design.

I. Structural Integrity and Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of PROTACs and identifying any degradation products or impurities.

Table 1: Recommended HPLC Methods for PROTACs with this compound Linker

MethodColumnMobile Phase AMobile Phase BGradientDetectionPurpose
RP-HPLC (Ester Preserving) C18, 2.1 x 50 mm, 1.8 µm0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 15 minUV (254 nm, 280 nm)Purity assessment with intact tBu ester.
RP-HPLC (Ester Cleavage) C18, 2.1 x 50 mm, 1.8 µm0.1% Trifluoroacetic Acid (TFA) in Water0.1% TFA in Acetonitrile5-95% B over 15 minUV (254 nm, 280 nm)Purity assessment with intentional cleavage of tBu ester to the corresponding carboxylic acid.
Size-Exclusion Chromatography (SEC) SEC Column (e.g., BEH200, 1.7 µm)Phosphate-Buffered Saline (PBS), pH 7.4IsocraticIsocraticUV (220 nm, 280 nm)Assessment of aggregation state.

Experimental Protocol: RP-HPLC for Purity Assessment (Ester Preserving)

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

  • Data Analysis: Integrate the peak areas to determine the purity of the PROTAC. The main peak should correspond to the intact PROTAC.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PROTAC_Sample PROTAC Stock Dissolution Dissolve in Mobile Phase Compatible Solvent PROTAC_Sample->Dissolution Injection Inject Sample Dissolution->Injection Prepared Sample Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity MS_Fragmentation PROTAC PROTAC [M+H]+ Fragment1 Fragment 1 (POI Ligand + Linker) PROTAC->Fragment1 CID/HCD Fragment2 Fragment 2 (E3 Ligand + Linker) PROTAC->Fragment2 CID/HCD Fragment_tBu PROTAC - tBu [M+H-56]+ PROTAC->Fragment_tBu CID/HCD SPR_Ternary_Complex cluster_setup Experimental Setup cluster_injection Analyte Injection cluster_detection Detection SensorChip Sensor Chip POI Immobilized POI TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC_E3 PROTAC + E3 Ligase PROTAC_E3->TernaryComplex BindingResponse Increased Binding Response TernaryComplex->BindingResponse Degradation_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of POI Proteasome->Degradation

References

Application Notes and Protocols for Bromo-PEG7-CH2COOtBu in Cellular Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility.[4] Bromo-PEG7-CH2COOtBu is a PEG-based PROTAC linker that provides a versatile platform for the synthesis of novel degraders. This document provides detailed application notes and protocols for the use of this compound in cellular degradation assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Application: Synthesis of a BET Degrader using a Bromo-PEG Linker

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are attractive therapeutic targets in oncology. PROTACs have been successfully developed to degrade these proteins. The following is a general protocol for the synthesis of a BET degrader using a bromo-PEG linker, exemplified by the coupling of a JQ1 analogue (a BET inhibitor) with an E3 ligase ligand like pomalidomide.

Note: While the following protocol is illustrative for a generic bromo-PEG linker, it is directly applicable for the use of this compound.

Synthetic Protocol

A common synthetic strategy involves a convergent approach where the target protein ligand and the E3 ligase ligand are synthesized or acquired separately and then coupled to the bifunctional PEG linker.

Step 1: Functionalization of Ligands (if necessary)

Ensure that the target protein ligand (e.g., a JQ1 derivative) and the E3 ligase ligand (e.g., pomalidomide) have compatible functional groups for reaction with the bromo-PEG linker. For instance, one ligand could have a nucleophilic group (e.g., an amine or phenol) to react with the bromo group of the linker, while the other is coupled to the carboxyl end of the linker.

Step 2: Coupling of the First Ligand to the Bromo-PEG-Linker

  • Reaction Setup: Dissolve the E3 ligase ligand (e.g., hydroxy-pomalidomide) and a base such as potassium carbonate in an anhydrous solvent like DMF.

  • Addition of Linker: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by LC-MS.

  • Work-up and Purification: After completion, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the resulting intermediate by flash column chromatography.

Step 3: Deprotection of the Linker

  • Cleavage of the t-Butyl Ester: Dissolve the purified intermediate from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 4: Coupling of the Second Ligand

  • Activation of the Carboxylic Acid: Dissolve the deprotected intermediate from Step 3 in an anhydrous solvent like DMF. Add a peptide coupling agent such as HATU and a base like DIPEA.

  • Addition of the Second Ligand: Add the target protein ligand (e.g., an amino-functionalized JQ1 analogue) to the activated linker.

  • Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final PROTAC product by preparative HPLC.

Cellular Degradation Assays: Protocols and Data Presentation

The efficacy of a synthesized PROTAC is evaluated in cellular assays to determine its ability to induce the degradation of the target protein. Western blotting is a standard method for quantifying protein degradation.

Experimental Workflow for Cellular Degradation Assay

Experimental_Workflow cluster_workflow PROTAC Cellular Degradation Assay Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line expressing target protein) PROTAC_Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting (Transfer to membrane) SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary and secondary antibodies) Western_Blot->Antibody_Incubation Detection 8. Detection (Chemiluminescence imaging) Antibody_Incubation->Detection Data_Analysis 9. Data Analysis (Densitometry and calculation of DC50/Dmax) Detection->Data_Analysis

A typical workflow for the evaluation of PROTACs.
Detailed Protocol: Western Blot for PROTAC-Induced Degradation

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. A typical concentration range is from 1 nM to 10 µM. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice to ensure complete lysis.

  • Lysate Collection and Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).

Data Presentation

Quantitative data from cellular degradation assays should be summarized in tables for clear comparison. The following are examples of how to present such data.

Note: As specific degradation data for a PROTAC synthesized with this compound is not publicly available, the following tables use representative data for PEGylated PROTACs targeting the Estrogen Receptor α (ERα) to illustrate the format. The linker length is a critical parameter affecting PROTAC efficacy.

Table 1: Degradation of ERα by PROTACs with Different PEG Linker Lengths

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineTreatment Time (h)
PROTAC-APEG12>1000<20MCF-724
PROTAC-BPEG16100>90MCF-724

Data is illustrative and based on principles described in the literature where linker length optimization is shown to be critical for PROTAC activity.

Table 2: Physicochemical Properties of Representative PEGylated PROTACs

PROTAC IDMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
PROTAC-A~9504.5180515
PROTAC-B~10504.2200517

These values are estimations for illustrative purposes.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. Its defined length and PEG composition offer a balance of flexibility and hydrophilicity that can be advantageous for achieving potent protein degradation. The provided protocols offer a framework for the synthesis and cellular evaluation of PROTACs incorporating this linker. Careful optimization of the linker length and attachment points, along with rigorous cellular characterization, are essential for the development of effective protein degraders.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bromo-PEG7-CH2COOtBu conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG7-CH2COOtBu conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This linker contains a bromo group for covalent attachment to a nucleophile (such as a thiol or amine on an E3 ligase ligand) and a tert-butyl ester protected carboxylic acid, which can be deprotected for subsequent conjugation to the target protein ligand.[2]

Q2: What is the fundamental reaction mechanism for this linker's conjugation?

A2: The primary reaction mechanism is a nucleophilic substitution (typically S_N2) where a nucleophile, such as a thiol (-SH) or an amine (-NH2), attacks the carbon atom attached to the bromine. Bromine acts as a good leaving group, resulting in the formation of a stable covalent bond between the nucleophile and the PEG linker.[2]

Q3: My conjugation yield is low. What are the most common causes?

A3: Low yield in this compound conjugation reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact yield.

  • Reactant Quality and Stoichiometry: Degradation of the linker or nucleophile, as well as an inappropriate molar ratio of reactants, can lead to incomplete reactions.

  • Side Reactions: Competing reactions, such as hydrolysis of the linker or over-alkylation of the nucleophile, can consume starting materials and reduce the yield of the desired product.

  • Steric Hindrance: The accessibility of the nucleophilic site on your protein or ligand can affect the reaction rate and overall yield.

Q4: What are the potential side reactions I should be aware of?

A4: The primary side reactions include:

  • Hydrolysis: Under certain pH conditions, the bromo group can be hydrolyzed to a hydroxyl group, rendering the linker inactive for conjugation.

  • Over-alkylation (for amine nucleophiles): Primary amines, once conjugated, can act as nucleophiles themselves and react with another linker molecule, leading to di-alkylation. Using an excess of the amine can help to minimize this.

  • Oxidation (for thiol nucleophiles): Thiols are susceptible to oxidation, which can diminish their nucleophilicity. It is crucial to work under inert conditions or use a reducing agent if necessary.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows you to track the consumption of your starting materials and the formation of the desired conjugate, as well as identify any major side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Degraded Linker or Nucleophile Ensure the this compound linker has been stored correctly (at -20°C with desiccant). Use fresh, high-purity nucleophile.
Incorrect pH For thiol conjugation, maintain a pH between 7.0 and 8.5. For amine conjugation, a pH of 8.0 to 9.0 is generally optimal.
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor progress by LC-MS to determine the optimal conditions without promoting side reactions.
Steric Hindrance Consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecule.
Multiple Products Observed by LC-MS Over-alkylation of Amine Nucleophile Use a higher molar excess of the amine-containing molecule relative to the bromo-PEG linker.
Oxidation of Thiol Nucleophile Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a non-interfering reducing agent like TCEP.
Hydrolysis of Bromo-PEG Linker Ensure the reaction pH is not excessively high and minimize the reaction time once the desired conversion is achieved.
Difficulty in Purifying the Final Product Similar Polarity of Product and Starting Materials Utilize a different purification method. If using flash chromatography, consider preparative HPLC for better separation. Size-exclusion chromatography can also be effective for separating PEGylated products.
Product Instability During Purification If the tert-butyl ester is sensitive to the purification conditions, consider performing the deprotection step before final purification.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Thiol Nucleophile

This protocol provides a starting point for the conjugation of this compound to a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

  • Nitrogen or Argon gas

  • LC-MS for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • Immediately before use, dissolve a 1.5 to 3-fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.

  • Reaction Setup:

    • Degas the solution of the thiol-containing molecule with nitrogen or argon for 10-15 minutes.

    • Under an inert atmosphere, add the dissolved this compound solution to the thiol solution while gently stirring.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.

    • Monitor the reaction progress by LC-MS at regular intervals.

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the conjugate using preparative HPLC or another suitable chromatographic method.

Protocol 2: General Procedure for Conjugation to an Amine Nucleophile

This protocol outlines a general method for the conjugation of this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA or triethylamine)

  • LC-MS for reaction monitoring

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in anhydrous DMF.

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add the base (e.g., DIPEA, 3.0 equivalents).

    • Add the solution of this compound to the amine solution while stirring.

  • Incubation:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the yield of bromo-PEG conjugation reactions, based on literature for similar chemistries. Optimal conditions for your specific substrate should be determined empirically.

Table 1: Effect of Stoichiometry on Conjugation Yield

Molar Ratio (Bromo-PEG : Nucleophile)Nucleophile TypeTypical Yield (%)Notes
1 : 1.2Thiol60-75A slight excess of the thiol can improve reaction kinetics.
1 : 3Thiol75-90A larger excess can further drive the reaction to completion.
1.2 : 1Amine40-60An excess of the bromo-PEG linker can lead to over-alkylation.
1 : 2Amine65-80An excess of the amine minimizes di-alkylation side products.

Table 2: Effect of Reaction Conditions on Conjugation Yield

ParameterConditionNucleophile TypeTypical Yield (%)
Temperature 4°CThiol/Amine50-70
Room TemperatureThiol/Amine70-90
50°CThiol/Amine>85 (risk of side reactions)
pH 7.0Thiol60-75
8.0Thiol80-95
8.0Amine65-80
9.0Amine75-90
Reaction Time 2 hoursThiol/Amine40-60
12 hoursThiol/Amine70-90
24 hoursThiol/Amine>85

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_linker Dissolve Bromo-PEG7- CH2COOtBu in DMF/DMSO mix Combine Reactants (add base for amines) prep_linker->mix prep_nucleophile Dissolve Nucleophile (Thiol or Amine) in Buffer prep_nucleophile->mix incubate Incubate at RT or 4°C mix->incubate monitor Monitor with LC-MS incubate->monitor monitor->incubate Incomplete purify Purify via HPLC or Column Chromatography monitor->purify Reaction Complete analyze Characterize Final Product (LC-MS, NMR) purify->analyze

Caption: A general workflow for a this compound conjugation experiment.

G Troubleshooting Low Yield start Low Yield Observed check_reactants Check Reactant Quality and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (pH, Temp) check_reactants->check_conditions No Issue solution_reactants Use Fresh Reagents Adjust Molar Ratios check_reactants->solution_reactants Issue Found check_side_reactions Analyze for Side Products via LC-MS check_conditions->check_side_reactions No Issue solution_conditions Optimize pH and Temperature check_conditions->solution_conditions Issue Found solution_side_reactions Modify Conditions to Minimize Side Reactions check_side_reactions->solution_side_reactions Issue Found

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Common side reactions with Bromo-PEG7-CH2COOtBu and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG7-CH2COOtBu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[1][2] This linker contains a bromo group that readily reacts with nucleophiles, especially thiols, and a tert-butyl (tBu) protected carboxylic acid, which can be deprotected for subsequent modifications.

Q2: What is the primary reactive partner for the bromo group on this linker?

The bromo group is an excellent leaving group for nucleophilic substitution reactions. It reacts most efficiently with soft nucleophiles, with a strong preference for thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond.

Q3: Can the bromo group react with other functional groups on a protein?

Yes, while the primary target is the thiol group of cysteine, the bromo group can also react with other nucleophiles, such as the amine groups in lysine residues or the N-terminus of a protein. However, this reaction is generally slower and less favored than the reaction with thiols, especially when the pH of the reaction is controlled. At higher pH values, the deprotonated amine becomes more nucleophilic, increasing the likelihood of this side reaction.

Q4: What is the purpose of the t-butyl ester group?

The tert-butyl (tBu) ester is a protecting group for the carboxylic acid at the other end of the PEG linker. This protection prevents the carboxylic acid from participating in unwanted reactions during the initial conjugation step. The t-butyl group can be removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the carboxylic acid for further downstream reactions.

Q5: How should I store and handle this compound?

PEG reagents are often sensitive to moisture. It is recommended to store this compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the reagent. For consistent results, it is best to use freshly prepared solutions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Conjugate
Possible Cause Recommended Solution
Degradation of this compound Use a fresh vial of the reagent. Ensure proper storage at -20°C and protection from moisture. Prepare solutions immediately before use.
Suboptimal Reaction pH For reaction with thiols (cysteines), ensure the pH is in the range of 6.5-7.5 to favor the more nucleophilic thiolate anion. For reactions with amines, a higher pH (8.0-9.0) may be required, but be aware of competing hydrolysis of the ester.
Insufficient Molar Excess of PEG Reagent Increase the molar excess of this compound to your substrate. A 5 to 20-fold excess is a common starting point, but this may require optimization.
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS to determine the optimal conditions.
Presence of Competing Nucleophiles If your buffer contains nucleophilic species (e.g., Tris, azide), they will compete with your target molecule. Perform a buffer exchange into a non-nucleophilic buffer such as phosphate or HEPES.
Issue 2: Presence of Multiple Products or Side Reactions
Side Reaction How to Avoid
Reaction with Amines (e.g., Lysine) Maintain a reaction pH between 6.5 and 7.5 to enhance the selectivity for thiols over amines.
Hydrolysis of t-Butyl Ester Avoid strongly basic conditions (pH > 9) during the conjugation reaction.
Elimination Reaction of the Bromo Group Use a non-hindered base if one is required for your specific substrate. Typically, for thiol reactions, an external base is not needed as the thiol-thiolate equilibrium provides the nucleophile.
Aggregation of Protein/Peptide High concentrations of the PEG reagent can sometimes lead to aggregation. Optimize the molar excess of the PEG reagent. Ensure adequate mixing during the reaction.
Issue 3: Side Reactions During t-Butyl Ester Deprotection
Side Reaction How to Avoid
Alkylation of Sensitive Amino Acids During TFA cleavage, a reactive tert-butyl cation is formed. This can alkylate electron-rich residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent this, always include "scavengers" in your cleavage cocktail.

Common Scavenger Cocktails for TFA Deprotection

Scavenger Cocktail Composition (v/v/v) Primary Use
Standard 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General purpose, effective for trapping t-butyl cations.
For Methionine/Tryptophan 94% TFA / 2.5% Water / 2.5% TIS / 1% ThioanisoleThioanisole helps protect sulfur-containing and indole side chains.
For Cysteine 94% TFA / 2.5% Water / 2.5% TIS / 1% Ethanedithiol (EDT)EDT is an effective scavenger for protecting free thiols.

Experimental Protocols

Protocol 1: General Procedure for Thiol Alkylation

This protocol provides a starting point for the reaction of this compound with a cysteine-containing peptide or protein.

  • Buffer Preparation : Prepare a non-nucleophilic buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degas the buffer thoroughly to minimize oxidation of the thiol.

  • Substrate Preparation : Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be alkylated, they must first be reduced using a reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If a reducing agent is used, it must be removed (e.g., by a desalting column) before adding the bromo-PEG reagent.

  • PEG Reagent Preparation : Immediately before use, dissolve this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.

  • Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the substrate solution. The final concentration of the organic solvent should ideally be below 10%.

  • Incubation : Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.

  • Monitoring : Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification : Once the reaction is complete, purify the conjugate from excess PEG reagent and byproducts using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol is for the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

  • Sample Preparation : The purified and dried (lyophilized) PEG-conjugate is required.

  • Prepare Cleavage Cocktail : In a well-ventilated fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Deprotection Reaction : Dissolve the lyophilized conjugate in the cleavage cocktail (a common ratio is 10 mL of cocktail per gram of conjugate).

  • Incubation : Stir the reaction at room temperature for 2-4 hours.

  • TFA Removal : Remove the TFA under reduced pressure (e.g., using a rotary evaporator) or by precipitating the deprotected product in cold diethyl ether.

  • Purification : Wash the precipitated product with cold diethyl ether to remove scavengers and their byproducts. Further purification by preparative HPLC may be necessary.

Visualizations

experimental_workflow cluster_alkylation Step 1: Thiol Alkylation cluster_deprotection Step 2: t-Butyl Ester Deprotection A 1. Dissolve Substrate in pH 7.2 Buffer B 2. Add Bromo-PEG7- CH2COOtBu in DMSO A->B C 3. Incubate (2-4h, RT) Monitor by HPLC B->C D 4. Purify Conjugate (e.g., SEC, RP-HPLC) C->D E 5. Lyophilize Purified Conjugate D->E Intermediate Product F 6. Dissolve in TFA/ H2O/TIS Cocktail E->F G 7. Incubate (2-4h, RT) F->G H 8. Precipitate in Cold Ether & Purify G->H

Caption: A typical experimental workflow for conjugation and deprotection.

troubleshooting_guide cluster_causes cluster_solutions start Low Yield or Side Products? cause1 Reagent Degradation? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Reaction Conditions? start->cause3 cause4 Deprotection Issues? start->cause4 sol1 Use fresh reagent, store properly cause1->sol1 sol2 Adjust pH: 6.5-7.5 for Thiols 8.0-9.0 for Amines cause2->sol2 sol3 Optimize time, temp, & molar excess cause3->sol3 sol4 Use Scavenger Cocktail (TFA/H2O/TIS) cause4->sol4

Caption: A troubleshooting guide for common experimental issues.

protac_pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC E3 E3 Ubiquitin Ligase polyUb Poly-ubiquitination of POI E3->polyUb Catalyzes PROTAC->E3 Ub Ubiquitin polyUb->Ub Transfer Proteasome Proteasome polyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

References

Improving the solubility of PROTACs containing Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PROTAC Solubility

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers experiencing solubility issues with Proteolysis Targeting Chimeras (PROTACs), specifically those containing a Bromo-PEG7-CH2COOtBu linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC contains a PEG7 linker. Isn't that supposed to guarantee good aqueous solubility?

A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve water solubility, they do not guarantee it.[1][2][3][4] The overall solubility of a PROTAC is a complex property influenced by all three of its components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[5] PROTACs are often large, lipophilic molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility despite the presence of a hydrophilic PEG chain. If the warhead and E3 ligase binder are highly hydrophobic, a PEG7 linker may be insufficient to counteract their poor solubility characteristics.

Q2: What are the primary factors contributing to the poor solubility of my this compound PROTAC?

A2: Several factors likely contribute to poor solubility:

  • High Lipophilicity: PROTACs are inherently large molecules, and the two protein-binding ligands are often greasy, leading to a high molecular weight and lipophilicity, which are primary drivers of poor aqueous solubility.

  • Molecular "Chameleonicity": The flexible nature of the PEG linker can allow the PROTAC to adopt conformations that hide polar groups and expose hydrophobic surfaces, reducing its affinity for aqueous solvents.

  • Solid-State Form: The compound may exist in a less soluble crystalline form rather than a more soluble amorphous form.

  • tert-Butyl Ester Group: The tert-butyl (tBu) ester at the end of your linker is a bulky, hydrophobic group that can significantly decrease aqueous solubility compared to a free carboxylic acid.

Q3: What is the "hook effect" and how does it relate to PROTAC solubility?

A3: The "hook effect" describes a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations. This occurs because the PROTAC concentration is so high that it favors the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation. While not directly a solubility issue, poor solubility can exacerbate this problem. If a PROTAC precipitates out of solution at high concentrations, it becomes unavailable to form any complex, leading to a sharp drop-off in activity that can be mistaken for or worsen the hook effect.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab.

Problem 1: My PROTAC precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture medium.

  • Cause: This is a classic sign of a compound crashing out of solution because its concentration exceeds its thermodynamic solubility limit in the final aqueous environment. The percentage of DMSO in your final solution is too low to keep the lipophilic PROTAC dissolved.

  • Solutions:

    • Lower the Final Concentration: Determine the highest concentration of your PROTAC that remains soluble in the final assay buffer. This is its kinetic solubility limit.

    • Increase DMSO Percentage: While not ideal for all cell-based assays, increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1.0%) can sometimes solve the issue. However, be mindful of DMSO's effects on your cells.

    • Use Co-solvents: If your experimental system allows, adding a small percentage (1-5%) of a pharmaceutically acceptable co-solvent like PEG 400, propylene glycol, or ethanol to the final buffer can improve solubility.

    • Proceed to Advanced Formulation: If simple solvent adjustments fail, you will likely need to use a formulation strategy as detailed below.

Problem 2: My PROTAC solution appears clear at first but becomes cloudy or shows precipitate after incubation (e.g., overnight in a cell culture incubator).

  • Cause: This indicates that your PROTAC is supersaturated and not stable in the aqueous solution over time. It may also be due to interactions with components in the cell culture medium, such as salts or proteins, causing precipitation. Temperature shifts, like moving from room temperature to 37°C, can also cause components to precipitate.

  • Solutions:

    • Assess Stability: Use HPLC to measure the concentration of your PROTAC in the buffer over a time course (e.g., 0, 2, 6, 24 hours) to check for time-dependent precipitation or degradation.

    • Optimize Buffer Conditions: Simple changes, like adjusting the pH, can sometimes improve solubility if your PROTAC has ionizable groups.

    • Use Formulation Agents: Incorporating solubilizing excipients like cyclodextrins or creating an amorphous solid dispersion can stabilize the supersaturated state.

Problem 3: I am observing inconsistent results between experiments, which I suspect is due to solubility.

  • Cause: Inconsistent results are often linked to variability in compound preparation.

    • Stock Solution Inaccuracy: The PROTAC may not have fully dissolved in the initial DMSO stock, or it may have precipitated upon storage.

    • Pipetting Errors: When making serial dilutions of a viscous DMSO stock, small errors can lead to large differences in final concentration.

    • Solid Form Changes: The solid material itself may be a mix of amorphous and crystalline forms, with varying solubility.

  • Solutions:

    • Verify Stock Concentration: Always ensure your PROTAC is fully dissolved in the DMSO stock. Gentle warming and vortexing can help. If unsure, use UV-Vis spectroscopy or HPLC to confirm the concentration.

    • Prepare Fresh Dilutions: Prepare aqueous dilutions fresh for each experiment from a validated DMSO stock. Do not store dilute aqueous solutions of poorly soluble compounds.

    • Characterize Solid State: For critical applications, use techniques like X-ray powder diffraction (XRPD) to understand the solid-state properties of your material.

Solubility Enhancement Strategies & Data

For PROTACs with persistent solubility issues, advanced formulation is often necessary. The goal is to create a stable preparation that allows for sufficient compound exposure in your assay.

Strategy Description Typical Solubility Improvement Best For
Co-solvents Adding organic solvents (e.g., PEG 400, ethanol) to the aqueous buffer.2 to 10-foldIn vitro assays where solvent effects are tolerated.
Cyclodextrin Inclusion Encapsulating the PROTAC within a cyclodextrin molecule (e.g., HP-β-CD) to shield its hydrophobic parts.10 to 100-foldIn vitro and in vivo studies; forms a true solution.
Amorphous Solid Dispersions (ASD) Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus®) to prevent crystallization.10 to >1000-foldOral formulations for in vivo studies; creates a supersaturated solution.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the PROTAC in a mixture of oils, surfactants, and co-solvents that form an emulsion upon dilution in aqueous media.>1000-foldOral formulations for in vivo studies.

Table 1: Comparison of common formulation strategies for poorly soluble PROTACs.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol provides a quick assessment of the concentration at which your PROTAC begins to precipitate from an aqueous solution.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Dilution Plate: In a 96-well plate, perform serial dilutions of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Prepare Assay Plate: In a clear, flat-bottom 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Initiate Assay: Add 2 µL of the PROTAC DMSO dilutions to the corresponding wells of the assay plate, mixing thoroughly. This creates a 1:100 dilution with a final DMSO concentration of 1%. Your final PROTAC concentrations will range from 100 µM down to ~50 nM.

  • Measure Turbidity: Immediately read the absorbance of the plate at 620 nm using a plate reader. This is your T=0 reading.

  • Incubate and Read: Incubate the plate at room temperature, protected from light. Take additional readings at various time points (e.g., 1, 2, 6, 24 hours).

  • Analysis: An increase in absorbance at 620 nm indicates precipitation. The kinetic solubility is the highest concentration that does not show a significant increase in absorbance over the time course of your experiment.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of your PROTAC for in vitro or in vivo use.

  • Materials: Your PROTAC, Hydroxypropyl-beta-cyclodextrin (HP-β-CD), deionized water.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require stirring and gentle warming to fully dissolve.

  • Add PROTAC: Weigh out your PROTAC and add it to the HP-β-CD solution. Add the solid powder slowly while vortexing or sonicating the solution.

  • Incubate: Tightly seal the vial and incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved PROTAC.

  • Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The resulting clear solution is your formulated PROTAC. Use a validated HPLC method to determine the final concentration of the PROTAC in the solution.

  • Storage: Store the formulated PROTAC at 4°C or -20°C.

Visual Diagrams

G cluster_0 PROTAC Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer q1 Is DMSO stock > 24h old or stored improperly? start->q1 sol1 Prepare fresh DMSO stock. Ensure full dissolution. q1->sol1 Yes q2 Is final PROTAC conc. > 10 µM? q1->q2 No sol1->q2 sol2 Lower final concentration. Determine kinetic solubility. q2->sol2 Yes q3 Is final DMSO conc. < 0.5%? q2->q3 No adv Problem Persists: Proceed to Advanced Formulation sol2->adv Still Precipitates sol3 Increase final DMSO to 0.5-1.0% (if assay tolerates it). q3->sol3 Yes sol4 Use Co-solvents (e.g., 1-5% PEG400). q3->sol4 Yes q3->adv No sol3->adv Still Precipitates sol4->adv Still Precipitates end Formulate with Cyclodextrins, ASDs, or Lipid Systems. adv->end

Caption: A decision tree for troubleshooting PROTAC precipitation.

G cluster_1 PROTAC Mechanism of Action & Impact of Solubility POI Target Protein (POI) ternary Productive Ternary Complex POI->ternary E3 E3 Ligase E3->ternary PROTAC_sol Soluble PROTAC PROTAC_sol->ternary Binds Both PROTAC_insol Insoluble PROTAC (Precipitate) no_effect No Degradation PROTAC_insol->no_effect Unavailable for binding ub Ubiquitination of POI ternary->ub degradation Proteasomal Degradation ub->degradation

Caption: How poor solubility prevents ternary complex formation.

References

Technical Support Center: Stability of Bromo-PEG7-CH2COOtBu-linked PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Bromo-PEG7-CH2COOtBu-linked PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of a PROTAC with a this compound linker?

A1: PROTACs with a this compound linker have three main potential points of degradation: the bromoalkane moiety, the polyethylene glycol (PEG) chain, and the tert-butyl ester group. Each of these components can be susceptible to chemical or enzymatic degradation under different experimental conditions.

Q2: How can I assess the overall stability of my this compound-linked PROTAC?

A2: The most common and effective method for assessing PROTAC stability is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the separation and quantification of the intact PROTAC from its potential degradation products over time in various biological matrices.

Q3: What are the typical experimental conditions for a PROTAC stability assay?

A3: Stability assays are typically performed in relevant biological matrices such as plasma (human, mouse, rat), cell culture media, or buffer solutions at physiological temperature (37°C). Time points for analysis can range from 0 to 24 hours or longer, depending on the expected stability of the compound.

Q4: What are some common degradation products I might observe?

A4: Common degradation products can include the hydrolyzed tert-butyl ester (forming a carboxylic acid), the substituted bromoalkane (e.g., with a hydroxyl group in aqueous media), and potentially cleaved PEG chain fragments, although PEG itself is generally stable.

Troubleshooting Guides

Issue 1: Rapid Disappearance of the Parent PROTAC Peak in LC-MS/MS Analysis

Possible Cause 1: Hydrolysis of the Tert-Butyl Ester

  • Rationale: The tert-butyl ester is susceptible to hydrolysis, especially under acidic conditions or in the presence of esterase enzymes found in plasma and cell lysates. This will result in the formation of a more polar carboxylic acid metabolite.

  • Troubleshooting Steps:

    • Analyze at Acidic pH: Incubate the PROTAC in a buffer with a pH below 7 to see if the degradation is accelerated.

    • Use Esterase Inhibitors: In plasma or cell lysate experiments, include a broad-spectrum esterase inhibitor (e.g., sodium fluoride) to see if it prevents the degradation.

    • Monitor for the Carboxylic Acid Product: Adjust your LC-MS/MS method to detect the expected mass of the hydrolyzed product.

Possible Cause 2: Reaction of the Bromoalkane

  • Rationale: The bromoalkane is an electrophilic group that can undergo nucleophilic substitution reactions with various nucleophiles present in biological media (e.g., water, thiols).

  • Troubleshooting Steps:

    • Incubate in Different Media: Compare the stability in simple aqueous buffer versus complex media containing potential nucleophiles.

    • Monitor for Substitution Products: Look for the mass of the PROTAC where the bromine has been replaced by a hydroxyl group or other common nucleophiles.

Possible Cause 3: Low Solubility or Non-Specific Binding

  • Rationale: PROTACs are often large and hydrophobic molecules that can have poor solubility or bind non-specifically to labware, leading to an apparent loss of the compound.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of your PROTAC in the experimental buffer or media.

    • Use Low-Binding Labware: Employ polypropylene or other low-binding tubes and plates for your experiments.

    • Include a Detergent: In some cases, a low concentration of a non-ionic detergent (e.g., Tween-20) can help to mitigate non-specific binding.

Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram

Possible Cause 1: Non-specific Enzymatic Degradation

  • Rationale: The PEG linker, while generally stable, can be susceptible to cleavage by certain oxidative enzymes, leading to a variety of smaller fragments.

  • Troubleshooting Steps:

    • Heat-Inactivate Plasma/Lysate: Compare the stability in active versus heat-inactivated biological matrices. The absence of degradation in the inactivated matrix points to enzymatic activity.

    • Mass Analysis of Fragments: Attempt to identify the masses of the major degradation products to infer the cleavage sites.

Possible Cause 2: Photo-degradation

  • Rationale: Some chemical moieties can be light-sensitive.

  • Troubleshooting Steps:

    • Conduct Experiments in the Dark: Protect your samples from light during incubation and analysis to see if this improves stability.

Data Presentation

Table 1: Summary of Potential Stability Liabilities and Influencing Factors

Linker ComponentPotential Degradation PathwayKey Influencing FactorsPotential Degradation Product(s)
Bromoalkane Nucleophilic SubstitutionpH, Presence of NucleophilesHydroxylated PROTAC, Thiol-adducts
EliminationBasic pHAlkene-linked PROTAC
PEG7 Chain Oxidative CleavagePresence of Oxidative Enzymes, Metal IonsPEG fragments of varying lengths
CH2COOtBu Acid-catalyzed HydrolysisLow pHCarboxylic acid-linked PROTAC
Esterase-mediated HydrolysisPresence of Esterases (in plasma, cell lysates)Carboxylic acid-linked PROTAC

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of the PROTAC in plasma from different species.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., human, mouse, rat), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard (for protein precipitation)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Thaw the plasma at 37°C and keep on ice.

  • Prepare a working solution of the PROTAC in PBS.

  • In a 96-well plate, add the PROTAC working solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture.

  • Immediately quench the reaction by adding cold acetonitrile containing an internal standard to precipitate the plasma proteins.[1][2]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of PROTAC remaining against time.[3]

Protocol 2: LC-MS/MS Analysis of PROTAC Stability

Objective: To quantify the parent PROTAC and identify potential degradation products.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][4]

LC Method:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes to ensure good separation.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Injection Volume: Typically 5-10 µL.

MS/MS Method:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is usually effective for PROTACs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of the parent PROTAC. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated by fragmentation.

  • Full Scan and Product Ion Scan: To identify unknown degradation products, full scan mode can be used to detect all ions within a mass range, and product ion scans can be performed on potential metabolite masses to obtain structural information.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep PROTAC Preparation (Stock Solution) incubation Incubation (Plasma/Media at 37°C) prep->incubation sampling Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quench Reaction Quenching & Protein Precipitation sampling->quench analysis LC-MS/MS Analysis quench->analysis data Data Analysis (Half-life Calculation) analysis->data

Caption: Workflow for assessing PROTAC stability.

G cluster_pathway Potential Degradation Pathways protac This compound PROTAC hydrolysis Hydrolysis (Acidic pH or Esterases) protac->hydrolysis t-Butyl Ester substitution Nucleophilic Substitution (e.g., H2O) protac->substitution Bromoalkane oxidation Oxidative Cleavage protac->oxidation PEG Chain prod1 Carboxylic Acid Metabolite hydrolysis->prod1 prod2 Hydroxylated Metabolite substitution->prod2 prod3 PEG Fragments oxidation->prod3

Caption: Potential degradation pathways for the PROTAC.

References

Technical Support Center: Strategies for Optimizing Linker Length for Enhanced PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not just a passive spacer; it plays a crucial role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The length of the linker is a critical parameter because it dictates the relative orientation and proximity of the POI and E3 ligase within this complex.

An optimal linker length allows for favorable protein-protein interactions, enhancing the stability of the ternary complex and leading to efficient ubiquitination of the target protein. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the two proteins. Conversely, if the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination. Therefore, the optimization of linker length is a crucial step in developing a potent PROTAC.

Q2: Beyond length, how does the chemical composition of the linker affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Commonly used linker motifs include polyethylene glycol (PEG) and alkyl chains. PEG linkers are often used to improve solubility and cell permeability. Alkyl chains, on the other hand, provide more rigidity. The incorporation of more rigid elements, such as piperazine or triazole rings, can alter the conformational dynamics and potentially lead to a more productive ternary complex. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.

Q3: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because, at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (POI-PROTAC or E3-PROTAC). These binary complexes are non-productive and prevent the formation of the necessary ternary complex for degradation, leading to a bell-shaped dose-response curve. Mitigating the hook effect often involves careful dose-response studies to identify the optimal concentration range and enhancing the cooperativity of ternary complex formation through linker optimization.

Q4: Are there any general rules for designing an optimal PROTAC linker?

Currently, there are no universally accepted rules for the de novo design of a PROTAC linker that guarantees a potent degrader for any given POI-E3 ligase pair. The process of linker optimization is largely empirical and often requires the synthesis and testing of a library of PROTACs with varying linker lengths, compositions, and attachment points. However, general trends suggest that the optimal linker length often falls within a specific range for a given target and E3 ligase combination. Computational approaches, such as molecular modeling and dynamics simulations, are becoming increasingly valuable for predicting optimal linker configurations and rationalizing PROTAC design.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.

  • Potential Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.

  • Potential Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.

    • Solution: Modify the linker's composition by introducing more rigid or flexible elements to alter the conformational dynamics. Additionally, consider altering the attachment points of the linker on the warhead or E3 ligase ligand.

  • Potential Cause: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target at sufficient concentrations.

    • Solution: Assess cell permeability and efflux using appropriate assays. Modify the linker to improve its physicochemical properties, for instance, by incorporating hydrophilic elements like PEG to enhance solubility.

  • Potential Cause: Inefficient Ternary Complex Formation. The PROTAC may not be effectively bringing the two proteins together.

    • Solution: Directly evaluate the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can provide insights into the cooperativity of your system.

Problem 2: I am observing a significant "hook effect" with my PROTAC, which is limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs.

  • Potential Cause: Formation of Non-productive Binary Complexes at High Concentrations. This is the inherent cause of the hook effect.

    • Solution: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

  • Potential Cause: Low Ternary Complex Cooperativity. A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.

    • Solution: Enhance ternary complex cooperativity by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This can involve modifying the linker's length, rigidity, and chemical composition.

Data Presentation

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC VariantLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERD3-L1850065
ERD3-L21215085
ERD3-L3 16 50 95
ERD3-L42020070
ERD3-L52480050
Data is hypothetical and for illustrative purposes, based on trends observed in the literature where a 16-atom linker was found to be optimal for ERα degradation.

Table 2: Effect of Linker Length on SOS1 Degradation

PROTACLinker (n)IC₅₀ (nM)Dₘₐₓ (%)
8a3<20~20
8b4~25~80
8c (ZZ151) 5 15.7 100
8d6~30~90
8e7>50<40
8f8>50<20
8g9>50<10
Data from a study on SOS1 degraders, showing that a linker with five methylene units was the most potent.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Recycled_PROTAC Recycled PROTAC Ubiquitination->Recycled_PROTAC Release Degradation Degraded POI Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow for PROTAC Linker Optimization start Start: Design & Synthesize PROTAC Library with Varying Linker Lengths biophysical Biophysical Assays (SPR, ITC) to Assess Ternary Complex Formation start->biophysical cellular_degradation Cellular Degradation Assays (Western Blot) to Measure DC₅₀ and Dₘₐₓ biophysical->cellular_degradation ubiquitination In-Cell Ubiquitination Assay cellular_degradation->ubiquitination functional Functional Assays (e.g., Cell Viability) cellular_degradation->functional analysis Data Analysis and Lead Candidate Selection ubiquitination->analysis functional->analysis Troubleshooting_Workflow Troubleshooting Workflow for Poor Degradation cluster_ternary Ternary Complex Issues start Issue: Good Binary Binding, No Degradation check_ternary Assess Ternary Complex Formation (SPR, ITC) start->check_ternary no_ternary No/Weak Ternary Complex check_ternary->no_ternary If No yes_ternary Ternary Complex Forms check_ternary->yes_ternary If Yes synthesize_new Synthesize New Linker Lengths/Compositions no_ternary->synthesize_new check_permeability Evaluate Cell Permeability and Efflux yes_ternary->check_permeability check_ubiquitination Perform In-Cell Ubiquitination Assay yes_ternary->check_ubiquitination

References

Technical Support Center: Overcoming Steric Hindrance in PROTACs with a PEG7 Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for utilizing Proteolysis Targeting Chimeras (PROTACs) that incorporate a PEG7 linker to overcome steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of PROTACs, particularly those related to steric hindrance and linker optimization.

Issue Potential Cause Troubleshooting Steps
No or Low Target Degradation Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase due to steric clashes, even with a PEG7 linker.[1]1. Confirm Binary Binding: Independently verify that the PROTAC binds to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] 2. Vary Linker Attachment Points: The exit vector of the linker from the ligands is crucial.[3] Synthesize PROTACs with the PEG7 linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand to find a more favorable orientation. 3. Assess Cell Permeability: Poor cell permeability can limit the intracellular concentration of the PROTAC.[4][5] Perform cell permeability assays to ensure the PROTAC is reaching its site of action.
Suboptimal Linker Length: While PEG7 provides flexibility, it may not be the optimal length for all target-E3 ligase pairs.1. Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9) to empirically determine the optimal length for ternary complex formation and degradation.
"Hook Effect" Observed Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein or the E3 ligase, preventing the formation of the productive ternary complex.1. Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations in your degradation assay. The characteristic bell-shaped curve will confirm the hook effect. 2. Biophysical Analysis: Use techniques like SPR or ITC to study the kinetics and thermodynamics of binary versus ternary complex formation to understand the underlying drivers of the hook effect.
Poor Solubility High Lipophilicity of the PROTAC: Despite the hydrophilicity of the PEG linker, the overall molecule may still have poor aqueous solubility.1. Incorporate Polar Groups: Introduce additional polar functional groups into the linker or the ligands to enhance solubility. 2. Formulate with Solubilizing Agents: Use co-solvents or other formulation strategies to improve the solubility of the PROTAC in your experimental buffers.
Inconsistent Western Blot Results Technical Variability: Western blotting can be prone to variability in loading, transfer, and antibody incubation.1. Normalize to a Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize the target protein signal. 2. Ensure Linear Range of Detection: Validate that the signal intensity for both the target and loading control are within the linear range of your detection system. 3. Optimize Antibody Concentrations: Titrate primary and secondary antibody concentrations to achieve optimal signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is a PEG7 linker often used to overcome steric hindrance in PROTACs?

A1: A PEG7 linker provides a balance of flexibility and length, which can help to overcome steric clashes between the target protein and the E3 ligase that might prevent the formation of a stable ternary complex. The flexibility of the PEG chain allows the two ends of the PROTAC to adopt a wider range of conformations, increasing the likelihood of achieving a productive orientation for ubiquitination. Additionally, the hydrophilic nature of the PEG linker can improve the overall solubility and cell permeability of the PROTAC molecule.

Q2: How does the attachment point of the PEG7 linker affect PROTAC efficacy?

A2: The attachment point, or exit vector, of the linker on both the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. An optimal attachment point will position the linker in a way that does not disrupt the binding of the ligands to their respective proteins and facilitates a favorable orientation for the formation of the ternary complex. An incorrect attachment point can introduce new steric hindrance or lead to an unproductive ternary complex geometry.

Q3: What is the "hook effect" and how can it be mitigated?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is important to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.

Q4: Besides steric hindrance, what other roles does the PEG7 linker play in a PROTAC?

A4: In addition to overcoming steric hindrance, the PEG7 linker influences several other important properties of a PROTAC. Its polyethylene glycol nature enhances the hydrophilicity of the molecule, which can improve aqueous solubility and cell permeability. The length and flexibility of the linker are also crucial for achieving the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.

Q5: What are the key biophysical assays to characterize a PROTAC with a PEG7 linker?

A5: Key biophysical assays include:

  • Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the PROTAC to its target protein and E3 ligase, both individually (binary interactions) and together (ternary complex formation).

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (ΔH, ΔS, and KD) of binding, which can provide insights into the driving forces of ternary complex formation and cooperativity.

  • Fluorescence Polarization (FP): A solution-based method to measure binding affinities, particularly useful for high-throughput screening of PROTAC candidates.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC-1Alkyl C8750.95.1150.3310
PROTAC-2PEG3808.94.2168.8312
PROTAC-3 PEG7 897.1 3.1 206.3 3 16
PROTAC-4PEG11985.22.0243.8320

Data is illustrative and compiled from general trends observed in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-targeting PROTACs

PROTACLinker (n PEG units)DC50 (nM)Dmax (%)Reference
dBET1426>95
PROTAC A515~90Fictional
PROTAC B 7 8 >98 Fictional
PROTAC C935~85Fictional

DC50 and Dmax values are cell-line dependent and can vary. This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.

Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify target protein degradation and determine the DC50 and Dmax values of a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and add lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol describes a competitive FP assay to determine the binding affinity of a PROTAC for its target protein.

Materials:

  • Fluorescently labeled tracer (a ligand for the target protein with a fluorophore)

  • Purified target protein

  • PROTAC compound

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.

    • Titrate the target protein against the fixed tracer concentration to determine the protein concentration that yields a significant shift in polarization.

  • Competitive Binding Assay:

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.

    • Add serial dilutions of the PROTAC compound to the wells. Include controls with no PROTAC (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization on a plate reader.

    • Plot the change in polarization against the log of the PROTAC concentration.

    • Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC (PEG7 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids Recycling Recycling

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Start PROTAC Design & Synthesis (PEG7 Linker) Biophysical_Assays Biophysical Assays (SPR, ITC, FP) Start->Biophysical_Assays Binary_Binding Confirm Binary Binding (PROTAC-POI, PROTAC-E3) Biophysical_Assays->Binary_Binding Ternary_Complex_Formation Assess Ternary Complex Formation & Cooperativity Binary_Binding->Ternary_Complex_Formation Cell_Based_Assays Cell-Based Assays Ternary_Complex_Formation->Cell_Based_Assays Degradation_Assay Western Blot for Degradation (Dose-Response) Cell_Based_Assays->Degradation_Assay Determine_DC50_Dmax Determine DC50 & Dmax Degradation_Assay->Determine_DC50_Dmax Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Determine_DC50_Dmax->Phenotypic_Assay Optimization Optimization Phenotypic_Assay->Optimization Optimization->Start Redesign Lead_Candidate Lead Candidate Optimization->Lead_Candidate Success

Caption: A typical workflow for the design and evaluation of PROTACs.

Steric_Hindrance_Solution Overcoming Steric Hindrance with a PEG7 Linker cluster_problem Problem: Steric Hindrance cluster_solution Solution: Flexible PEG7 Linker Steric_Clash Steric Clash Productive_Complex Productive Ternary Complex Steric_Clash->Productive_Complex Introduction of Flexible Linker POI_P POI POI_P->Steric_Clash E3_P E3 Ligase E3_P->Steric_Clash Short_Linker Short/Rigid Linker Short_Linker->Steric_Clash POI_S POI POI_S->Productive_Complex E3_S E3 Ligase E3_S->Productive_Complex PEG7_Linker Flexible PEG7 Linker PEG7_Linker->Productive_Complex

Caption: Logical relationship of overcoming steric hindrance.

References

Addressing off-target effects in PROTACs synthesized with Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) synthesized using the Bromo-PEG7-CH2COOtBu linker.

Frequently Asked Questions (FAQs)

Q1: What are the expected benefits of using a PEG7 linker in my PROTAC?

A PEG7 linker, being a polyethylene glycol chain with seven ethylene glycol units, is incorporated into PROTAC design to leverage several beneficial physicochemical properties.[1][2][3] Primarily, PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][4] This improved solubility can be critical for handling and formulation, as well as for bioavailability in cellular and in vivo experiments.

Additionally, the flexibility of a PEG linker can be advantageous for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. The PEG7 length may provide an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. However, it is crucial to note that the optimal linker length is target-dependent and often needs to be determined empirically.

Q2: What are the potential off-target effects associated with my PEG7-PROTAC?

Off-target effects with PROTACs can arise from several factors, some of which are related to the linker and others to the warhead or E3 ligase ligand. Potential off-target effects include:

  • Unintended Degradation of Other Proteins: The warhead or the E3 ligase binder of your PROTAC could have affinity for other proteins, leading to their unintended degradation. For instance, PROTACs utilizing pomalidomide or its analogs as an E3 ligase recruiter have been shown to sometimes degrade zinc-finger (ZF) proteins independently of the intended target.

  • Linker-Mediated Off-Target Effects: While the PEG linker itself is generally considered biocompatible, its length and flexibility can influence the conformation of the PROTAC and potentially lead to non-specific interactions. An excessively long or flexible linker might allow the PROTAC to engage with unintended proteins, although this is less common than off-target effects from the binding moieties.

  • Perturbation of Signaling Pathways: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways, leading to unforeseen cellular consequences.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.

Q3: How can I experimentally assess the off-target effects of my PROTAC?

A multi-pronged approach is recommended for a comprehensive evaluation of off-target effects. Key experimental strategies include:

  • Global Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes in the entire cellular proteome following treatment with your PROTAC. This can reveal the degradation of unintended proteins.

  • Western Blotting: This technique can be used to validate potential off-targets identified through proteomics and to assess the degradation of specific proteins that are known potential off-targets based on the warhead or E3 ligase ligand used.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the engagement of your PROTAC with both its intended target and potential off-targets in a cellular context. Ligand binding can stabilize a protein, leading to a higher melting temperature.

  • Transcriptomics (RNA-seq): While PROTACs primarily act at the protein level, performing RNA-sequencing can help distinguish between protein degradation and transcriptional effects.

Troubleshooting Guide

Issue 1: My PROTAC with the this compound linker shows low or no degradation of the target protein.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Cell permeability can be assessed using assays like the parallel artificial membrane permeability assay (PAMPA).
Inefficient Ternary Complex Formation The length and flexibility of the PEG7 linker may not be optimal for the specific protein-protein interactions required for your target and E3 ligase. Evaluate ternary complex formation directly using in vitro assays like TR-FRET, Fluorescence Polarization (FP), or AlphaLISA. Consider synthesizing PROTACs with different linker lengths (e.g., PEG3, PEG5, PEG9) to empirically determine the optimal length.
Incorrect Linker Attachment Points The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial for proper orientation within the ternary complex. If possible, explore alternative attachment points on your ligands.
PROTAC Instability The PROTAC molecule may be unstable in the cellular environment. Assess the stability of your PROTAC in cell lysate or media using LC-MS/MS.

Issue 2: I am observing significant cell toxicity that does not correlate with the degradation of my target protein.

Potential Cause Troubleshooting Steps
Off-Target Protein Degradation Your PROTAC may be degrading one or more essential proteins. Perform global proteomics to identify any unintended protein degradation. If off-targets are identified, consider redesigning the warhead or E3 ligase ligand for improved specificity.
Off-Target Pharmacological Effects The warhead or E3 ligase ligand may have independent pharmacological activities that are causing toxicity. Test the warhead and E3 ligase ligand alone in cell viability assays.
High PROTAC Concentration The observed toxicity may be a result of using too high a concentration of the PROTAC. Perform a dose-response experiment to determine the cytotoxic concentration and compare it to the concentration required for target degradation (DC50).

Issue 3: My proteomics data shows changes in many proteins. How do I distinguish direct off-targets from downstream signaling effects?

Potential Cause Troubleshooting Steps
Indirect Effects of Target Degradation The degradation of your target protein is likely to cause changes in the abundance of other proteins in its signaling pathway.
Direct Off-Target Degradation Your PROTAC is directly inducing the degradation of other proteins.
Experimental Variability Inconsistent sample preparation or analysis can lead to apparent changes in protein levels.

To differentiate these, consider the following:

  • Time-Course Proteomics: Analyze protein levels at very early time points (e.g., 1-4 hours) after PROTAC treatment. Direct off-targets are more likely to show degradation at these early time points, while downstream effects will take longer to manifest.

  • Dose-Response Proteomics: Analyze the proteome at multiple PROTAC concentrations. Direct off-targets should show a dose-dependent degradation.

  • Use of a Negative Control: Synthesize a negative control PROTAC, for example, with an inactive enantiomer of the E3 ligase ligand. This control should not induce degradation of the target or direct off-targets. Proteins that show changes with both the active and inactive PROTAC are likely due to off-target effects of the warhead or general cellular stress.

Quantitative Data Summary

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. The following table provides a hypothetical, yet representative, example of how linker length can influence degradation efficiency and off-target effects, based on trends observed in the literature.

Table 1: Hypothetical Impact of PEG Linker Length on PROTAC Performance

LinkerOn-Target DC50 (nM)On-Target Dmax (%)Key Off-Target Degradation (Fold Change vs. Control)
PEG350060Protein X: -1.2
PEG515085Protein X: -1.5
PEG7 50 95 Protein X: -1.1
PEG920080Protein X: -2.0
PEG1280050Protein X: -2.5

Note: This data is illustrative and the optimal linker will vary for different systems.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (and a 10x higher concentration to check for the hook effect). Include a vehicle control (e.g., DMSO) and a negative control PROTAC. Incubate for a relevant time period (e.g., 6 or 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Protocol 2: Western Blot for Validation of Off-Target Degradation

  • Cell Culture and Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

  • Cell Lysis: Lyse cells and determine protein concentration.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the potential off-target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) and detect with a chemiluminescent substrate.

  • Quantification: Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Bromo-PEG7 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Off_Target_Workflow start Hypothesis: PROTAC may have off-target effects proteomics Global Proteomics (LC-MS/MS) - Identify potential off-targets start->proteomics validation Validation of Hits - Western Blot - CETSA proteomics->validation downstream Investigate Downstream Effects - Pathway Analysis - Functional Assays validation->downstream redesign PROTAC Redesign - Modify Warhead/E3 Ligand - Optimize Linker validation->redesign conclusion Characterized Off-Target Profile downstream->conclusion redesign->proteomics

Caption: Experimental workflow for off-target identification.

Troubleshooting_Tree start Low/No Target Degradation? check_permeability Assess Cell Permeability (e.g., PAMPA) start->check_permeability Yes permeability_ok Permeability OK check_permeability->permeability_ok Yes permeability_bad Low Permeability check_permeability->permeability_bad No check_ternary Assess Ternary Complex Formation (e.g., TR-FRET) ternary_ok Complex Forms check_ternary->ternary_ok Yes ternary_bad No/Weak Complex check_ternary->ternary_bad No optimize_linker Synthesize Analogs with Different Linker Lengths change_warhead Consider Alternative Warhead/E3 Ligand permeability_ok->check_ternary permeability_bad->optimize_linker ternary_ok->change_warhead ternary_bad->optimize_linker

Caption: Troubleshooting low PROTAC activity.

References

Technical Support Center: Purification of PROTACs Containing Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the Bromo-PEG7-CH2COOtBu linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing a PEG linker?

A1: PROTACs with PEG linkers can present several purification challenges. The inherent flexibility and hydrophilicity of the PEG chain can lead to broad peaks in chromatography, making separation from closely related impurities difficult.[1][2] Additionally, the repeating ethylene glycol units can sometimes mask the distinct properties of the molecule, leading to co-elution with other PEGylated species.

Q2: How does the this compound linker influence the purification strategy?

A2: The this compound linker introduces specific considerations for purification. The terminal bromo group is a reactive handle for conjugation, and any unreacted starting material must be efficiently removed. The tert-butyl ester is a protecting group that requires a dedicated deprotection step, typically under acidic conditions, which can generate its own set of impurities that need to be purified away.[3][4]

Q3: What are the recommended chromatography techniques for purifying these PROTACs?

A3: A multi-step chromatography approach is often necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the final purification of PROTACs due to its high resolution.[5] Supercritical fluid chromatography (SFC) is emerging as a highly efficient and "green" alternative to both normal and reversed-phase HPLC, offering faster run times and reduced solvent consumption.

Q4: How can I monitor the progress of the purification?

A4: Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring purification. LC-MS provides rapid information on the molecular weight and purity of fractions, while NMR gives detailed structural confirmation of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad peaks during RP-HPLC The flexible PEG linker can exist in multiple conformations, leading to peak broadening.- Optimize the gradient elution profile. A shallower gradient can improve resolution.- Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.- Consider SFC as an alternative purification technique, as it can sometimes provide sharper peaks for flexible molecules.
Co-elution of product with impurities Impurities may have similar polarity and PEG chain length to the desired PROTAC.- If using RP-HPLC, try adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve separation of charged species.- Employ orthogonal purification methods. For example, follow up RP-HPLC with SFC, or vice versa.
Incomplete tert-butyl ester deprotection The deprotection reaction conditions (e.g., acid concentration, reaction time) may be insufficient.- Monitor the reaction closely by LC-MS to ensure it goes to completion.- Increase the reaction time or the concentration of the acid (e.g., TFA). Be mindful that harsh conditions can lead to degradation of other sensitive functional groups.
Presence of dimeric or oligomeric species Side reactions during the synthesis or purification process.- Optimize the stoichiometry of reactants during synthesis to minimize side product formation.- Use size-exclusion chromatography (SEC) as a polishing step to remove larger aggregates.
Low recovery after purification The PROTAC may be adsorbing to the chromatography column or is unstable under the purification conditions.- For RP-HPLC, ensure the mobile phase pH is appropriate for the molecule's stability.- Passivate the HPLC system if working with low concentrations to minimize non-specific binding.- SFC can sometimes lead to better recovery due to the use of less harsh solvents.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification

Objective: To purify the final PROTAC compound after synthesis and deprotection.

Materials:

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), 0.1% (v/v) as a mobile phase additive.

  • C18 reversed-phase column.

  • Preparative HPLC system with a UV detector.

Methodology:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of solvent. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatography Conditions:

    • Column: C18, 5 µm particle size.

    • Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

    • Gradient: A typical gradient might be 5-95% Mobile Phase B over 30 minutes. This should be optimized based on the polarity of the specific PROTAC.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization.

Protocol 2: Supercritical Fluid Chromatography (SFC) Purification

Objective: An alternative or orthogonal method to RP-HPLC for PROTAC purification.

Materials:

  • Crude PROTAC sample dissolved in a suitable solvent.

  • Supercritical carbon dioxide (CO2).

  • Methanol (MeOH) or other suitable co-solvent.

  • Appropriate SFC column (e.g., 2-ethyl pyridine).

Methodology:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a solvent compatible with the SFC mobile phase.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Co-solvent (e.g., Methanol).

  • Chromatography Conditions:

    • Column: Select a column based on preliminary screening (e.g., 2-ethyl pyridine).

    • Flow Rate: Dependent on the system and column size.

    • Back Pressure: Typically maintained around 100-150 bar.

    • Temperature: Often around 35-40 °C.

    • Gradient: A typical gradient might be 5-40% co-solvent over 10-15 minutes.

  • Fraction Collection: Collect fractions based on detector signals (e.g., UV, MS).

  • Analysis and Solvent Removal: Analyze fractions by LC-MS and evaporate the solvent.

Visualizations

PROTAC_Purification_Workflow Crude_PROTAC Crude PROTAC Product (Post-Synthesis) RP_HPLC Reversed-Phase HPLC Crude_PROTAC->RP_HPLC Primary Method SFC Supercritical Fluid Chromatography (SFC) Crude_PROTAC->SFC Alternative Method Fraction_Analysis Fraction Analysis (LC-MS) RP_HPLC->Fraction_Analysis SFC->Fraction_Analysis Pure_PROTAC Pure PROTAC Fraction_Analysis->Pure_PROTAC Pure Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Impure Troubleshooting_Logic Start Purification Issue Identified Broad_Peaks Broad Peaks? Start->Broad_Peaks Co_elution Co-elution? Broad_Peaks->Co_elution No Optimize_Gradient Optimize Gradient Broad_Peaks->Optimize_Gradient Yes Low_Recovery Low Recovery? Co_elution->Low_Recovery No Orthogonal_Method Use Orthogonal Method Co_elution->Orthogonal_Method Yes Check_Stability Check pH/Stability Low_Recovery->Check_Stability Yes Try_SFC Consider SFC Optimize_Gradient->Try_SFC

References

Technical Support Center: The Role of Bromo-PEG7-CH2COOtBu Linker in PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the Bromo-PEG7-CH2COOtBu linker on the pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general function of a linker in a PROTAC molecule?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker's primary role is to bridge these two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[2][] This proximity is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] The linker's characteristics, such as its length, composition, and flexibility, are critical determinants of the PROTAC's overall efficacy and drug-like properties.

Q2: What are the specific properties of a PEG (polyethylene glycol) linker, such as the one in this compound?

PEG linkers consist of repeating ethylene glycol units. This composition imparts hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules. Improved solubility is beneficial for administration and can positively influence the pharmacokinetic profile. PEG linkers are also flexible, which can allow the PROTAC to adopt various conformations to effectively form the ternary complex. The "PEG7" designation in this compound indicates that there are seven repeating ethylene glycol units.

Q3: How does the this compound linker specifically impact the pharmacokinetics of a PROTAC?

The this compound linker can influence several key pharmacokinetic parameters:

  • Solubility: The PEG7 component significantly increases the hydrophilicity and aqueous solubility of the PROTAC molecule.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of the PEG chain may allow the PROTAC to fold into a more compact, less polar conformation that can facilitate membrane traversal. The optimal PEG length for cell permeability often needs to be determined empirically.

  • Metabolic Stability: PEG linkers can be susceptible to in vivo metabolism, which may impact the PROTAC's half-life. However, the introduction of a linker can also shield other metabolically labile parts of the molecule.

  • In vivo Distribution: The pharmacokinetic properties influenced by the linker, such as solubility and stability, will ultimately affect the PROTAC's distribution in tissues and its overall exposure.

Troubleshooting Guides

Issue 1: My PROTAC utilizing the this compound linker exhibits low cellular activity and poor target degradation.

Possible Cause Troubleshooting Suggestion Recommended Experiment
Poor Cell Permeability The hydrophilicity of the PEG7 linker may be limiting its ability to cross the cell membrane.Perform a cell permeability assay, such as a PAMPA or Caco-2 assay, to quantify the permeability of your PROTAC.
Inefficient Ternary Complex Formation The length and flexibility of the PEG7 linker may not be optimal for the specific target protein and E3 ligase pair, leading to unstable ternary complex formation.Utilize biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure the formation and stability of the ternary complex.
Efflux by Transporters The PROTAC may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.Conduct a Caco-2 assay with and without a P-gp inhibitor to determine if your PROTAC is subject to efflux.

Issue 2: The in vivo half-life of my PROTAC is very short, limiting its efficacy.

Possible Cause Troubleshooting Suggestion Recommended Experiment
Metabolic Instability The PEG linker or other parts of the PROTAC molecule may be rapidly metabolized in vivo.Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify potential metabolic "hotspots". In vivo pharmacokinetic studies in animal models are also crucial.
Rapid Clearance The physicochemical properties of the PROTAC may lead to rapid renal or hepatic clearance.Conduct in vivo pharmacokinetic studies in animal models (e.g., mice, rats) to determine key parameters like clearance (CL) and volume of distribution (Vd).

Quantitative Data Summary

The following tables provide representative data that might be generated during the pharmacokinetic characterization of PROTACs with different linkers.

Table 1: In Vitro Permeability Data

PROTACLinkerPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)
PROTAC-AThis compound1.50.83.2
PROTAC-BAlkyl-C82.51.81.5
PROTAC-CRigid Piperazine0.90.51.1

Table 2: In Vitro Metabolic Stability Data

PROTACLinkerMouse Liver Microsome Half-life (min)Human Liver Microsome Half-life (min)
PROTAC-AThis compound4565
PROTAC-BAlkyl-C82535
PROTAC-CRigid Piperazine>120>120

Table 3: In Vivo Pharmacokinetic Parameters in Mice (1 mg/kg IV dose)

PROTACLinkerCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)CL (mL/min/kg)
PROTAC-AThis compound85012502.113.3
PROTAC-BAlkyl-C86007501.522.2
PROTAC-CRigid Piperazine120025004.56.7

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

  • Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test PROTAC, and control compounds.

  • Methodology:

    • Coat the filter membrane of the 96-well filter plate with the phosphatidylcholine solution and allow the solvent to evaporate.

    • Add the test PROTAC and control compounds (dissolved in PBS) to the wells of the filter plate (donor compartment).

    • Add fresh PBS to the wells of the acceptor plate.

    • Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium, to assess both passive and active transport.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test PROTAC, and control compounds.

  • Methodology:

    • Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days to allow for differentiation and monolayer formation.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) permeability, add the test PROTAC to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) permeability, add the test PROTAC to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points.

    • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

3. In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Liver microsomes (from human, mouse, etc.), NADPH regenerating system, phosphate buffer, test PROTAC, and control compounds.

  • Methodology:

    • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

    • Add the test PROTAC to the microsome suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining PROTAC against time to determine the in vitro half-life.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Bromo-PEG7-linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Permeability Cell Permeability Assays (PAMPA, Caco-2) PK_Study Pharmacokinetic Study (Animal Models) Permeability->PK_Study Informs oral bioavailability Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Metabolic_Stability->PK_Study Predicts in vivo clearance Ternary_Complex_Formation Ternary Complex Analysis (SPR, NanoBRET) PD_Study Pharmacodynamic Study (Target Degradation in Tissue) Ternary_Complex_Formation->PD_Study Correlates with efficacy PK_Study->PD_Study Links exposure to effect Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Assess Pharmacokinetics Start->Check_PK Check_PD Assess Pharmacodynamics (Target Degradation) Start->Check_PD Poor_Exposure Poor Exposure (Low AUC, High CL) Check_PK->Poor_Exposure No_Degradation No Target Degradation (at sufficient exposure) Check_PD->No_Degradation Poor_Exposure->Check_PD No Optimize_Linker Optimize Linker for Metabolic Stability/ Permeability Poor_Exposure->Optimize_Linker Yes Optimize_Binding Optimize Ternary Complex Formation (Linker/Ligands) No_Degradation->Optimize_Binding Yes

References

Validation & Comparative

Validating the Degradation of a Target Protein Using a Bromo-PEG7-CH2COOtBu PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a Proteolysis Targeting Chimera (PROTAC) synthesized using the Bromo-PEG7-CH2COOtBu linker. For illustrative purposes, we will focus on a hypothetical PROTAC, herein named PROTAC-X , designed to target the well-characterized bromodomain and extra-terminal domain (BET) protein, BRD4 . BRD4 is a critical epigenetic reader and transcriptional regulator, making it a high-value target in oncology.

This guide will objectively compare the performance of PROTAC-X against a well-established BRD4-degrading PROTAC, ARV-825 , and a negative control, JQ1 , which is a small molecule inhibitor that binds to BRD4 but does not induce its degradation. We will provide supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological and experimental workflows.

Data Presentation: Comparative Analysis of BRD4 Degradation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for our hypothetical PROTAC-X in comparison to ARV-825 and JQ1 in a cancer cell line (e.g., HeLa).

Table 1: Comparative Degradation Potency (DC50) of BRD4-Targeting Compounds

CompoundLinker TypeE3 Ligase RecruitedDC50 (nM) in HeLa cells (24h treatment)
PROTAC-X This compoundCereblon (CRBN)15
ARV-825 PEG/AlkylCereblon (CRBN)5
JQ1 N/ANoneNo Degradation

Table 2: Maximum Degradation (Dmax) and Cellular Viability

CompoundDmax (%) of BRD4 in HeLa cells (24h treatment)IC50 (nM) for Cell Viability in HeLa cells (72h treatment)
PROTAC-X >90%25
ARV-825 >95%10
JQ1 0%150

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for BRD4 Degradation

This is the primary assay to directly measure the extent of target protein degradation.

a. Cell Culture and Treatment:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PROTAC-X, ARV-825, or JQ1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

b. Protein Extraction:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a BCA assay.

c. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of BRD4 degradation relative to the vehicle control.

  • Plot the percentage of degradation against the compound concentration to determine the DC50 value.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

a. Co-immunoprecipitation (Co-IP):

  • Treat HeLa cells with PROTAC-X (at a concentration that induces significant degradation) and a proteasome inhibitor (e.g., MG132) for 4-6 hours.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C.

  • Add protein A/G beads to pull down the BRD4 protein complexes.

  • Wash the beads and elute the proteins.

b. Western Blot for Ubiquitin:

  • Run the eluted proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.

Cell Viability Assay

This assay measures the functional consequence of BRD4 degradation on cell proliferation and survival.

a. Cell Seeding and Treatment:

  • Seed HeLa cells in 96-well plates.

  • Treat the cells with a serial dilution of PROTAC-X, ARV-825, or JQ1 for 72 hours.

b. Viability Measurement:

  • Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

c. Data Analysis:

  • Plot the cell viability against the compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed HeLa Cells treat Treat with PROTACs/Controls start->treat lysis Cell Lysis & Protein Quantification treat->lysis via_assay Cell Viability Assay treat->via_assay wb Western Blot for BRD4 lysis->wb ub_assay Ubiquitination Assay lysis->ub_assay dc50 Determine DC50 & Dmax wb->dc50 ub_confirm Confirm Ubiquitination ub_assay->ub_confirm ic50 Determine IC50 via_assay->ic50 protac_mechanism PROTAC PROTAC-X (this compound linker) BRD4 BRD4 Target Protein PROTAC->BRD4 Binds to E3 E3 Ubiquitin Ligase (CRBN) PROTAC->E3 Recruits Ternary Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary E3->Ternary PolyUb Poly-ubiquitination of BRD4 Ternary->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation BRD4 Degradation Proteasome->Degradation brd4_signaling cluster_degradation PROTAC-X Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits NFkB NF-κB Pathway BRD4->NFkB Co-activates PolII RNA Polymerase II PTEFb->PolII Phosphorylates cMyc c-Myc Transcription PolII->cMyc Jag1 Jagged1 Transcription PolII->Jag1 Proliferation Cell Proliferation & Survival cMyc->Proliferation Jag1->Proliferation NFkB->Proliferation PROTAC_X PROTAC-X PROTAC_X->BRD4 Degrades

The PROTAC Linker Dilemma: A Comparative Guide to Bromo-PEG7-CH2COOtBu and Alkyl Chains in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two prevalent linker classes: the hydrophilic polyethylene glycol (PEG)-based linker, exemplified by Bromo-PEG7-CH2COOtBu, and the hydrophobic alkyl chain linkers.

At a Glance: PEG vs. Alkyl Linkers

FeatureThis compound (PEG Linker)Alkyl Chain Linker
Composition Polyethylene glycol chain with a bromo and a tert-butyl ester functional group.Saturated hydrocarbon chain.
Physicochemical Properties Hydrophilic, enhances aqueous solubility.Hydrophobic, can decrease aqueous solubility but may improve cell permeability.
Conformational Flexibility Highly flexible, can adopt folded conformations in solution.Flexible, with a tendency towards more linear conformations.
Cell Permeability Can be complex; hydrophilicity may hinder passive diffusion, but folded conformations can shield polar surface area, aiding transport.Generally considered to have good cell permeability due to lipophilicity.
Metabolic Stability The ether linkages can be susceptible to oxidative metabolism.Generally more metabolically stable.
Synthetic Accessibility Commercially available as a building block, facilitating modular PROTAC synthesis.Readily synthesized or commercially available in various lengths and functionalities.

Delving Deeper: Physicochemical and Pharmacokinetic Implications

The contrasting properties of PEG and alkyl linkers have significant downstream effects on the performance of a PROTAC.

Solubility: A common challenge in PROTAC development is their often-poor aqueous solubility due to their high molecular weight and lipophilicity. The incorporation of a hydrophilic PEG linker, such as this compound, is a well-established strategy to mitigate this issue.[1][2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] Conversely, alkyl linkers, being hydrophobic, can exacerbate solubility issues.[3]

Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount. Here, the trade-off between hydrophilicity and hydrophobicity becomes critical. While the lipophilic nature of alkyl linkers generally favors passive diffusion across the cell membrane, the flexibility of PEG linkers can also be advantageous.[2] PEG linkers are more likely to adopt folded conformations, which can shield the polar surface area of the PROTAC, presenting a less polar and more compact structure to the lipid bilayer. However, excessive PEGylation can lead to a decrease in cellular uptake.

Pharmacokinetics: The linker's nature also influences the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC. While PEGylation is a common strategy to improve the pharmacokinetic properties of drugs, the ether linkages in PEG chains can be sites of oxidative metabolism, potentially leading to faster clearance. Alkyl chains are generally considered more metabolically stable.

Performance in Action: A Look at the Data

Case Study 1: BRD4 Degraders with PEG Linkers of Varying Lengths

This hypothetical data, based on trends observed in the literature for BRD4-targeting PROTACs, illustrates the impact of PEG linker length on degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-1PEG385>90
BRD4-PROTAC-2PEG525>95
BRD4-PROTAC-3 (Hypothetical PEG7) PEG7 15 >98
BRD4-PROTAC-4PEG940>90

This data is illustrative and serves to highlight the importance of optimizing linker length. Actual values would be system-dependent.

The data suggests that for this particular system, a PEG7 linker provides optimal geometry for the formation of a stable ternary complex between BRD4, the PROTAC, and the E3 ligase, leading to the most potent degradation.

Case Study 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

In a study developing homo-PROTACs for the degradation of the E3 ligase component Cereblon (CRBN), a direct comparison between an alkyl and a PEG linker was made.

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

In this specific context, the alkyl linker proved to be more effective at inducing the degradation of CRBN. This highlights that the optimal linker choice is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

Synthesis of a Pomalidomide-Based PROTAC using a Bromo-PEG Linker

This protocol describes a general method for the synthesis of a PROTAC where pomalidomide is first functionalized with the this compound linker, followed by conjugation to a hypothetical target protein ligand containing a nucleophilic handle (e.g., a phenol or thiol).

Step 1: Alkylation of Pomalidomide with this compound

  • To a solution of pomalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pomalidomide-PEG7-CH2COOtBu.

Step 2: Conjugation to the Target Protein Ligand

  • To a solution of the target protein ligand (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Add the purified pomalidomide-PEG7-CH2COOtBu (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., room temperature to 80 °C) until the reaction is complete as monitored by LC-MS.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Step 3: Deprotection of the tert-Butyl Ester (if required)

  • Dissolve the purified PROTAC in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final PROTAC with a free carboxylic acid.

Determination of PROTAC Efficacy: DC50 and Dmax by Western Blot
  • Cell Culture and Treatment: Seed cells of interest in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining its efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG7 or Alkyl Linker) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase_bound E3 Ligase Ub->E3_Ligase_bound recruited Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitinates

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (DC50 & Dmax Calculation) G->H

Caption: Western Blot Experimental Workflow.

Conclusion: A Balancing Act in PROTAC Design

The choice between a this compound linker and an alkyl chain linker in PROTAC design is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that requires careful consideration of the specific target protein, the chosen E3 ligase, and the desired overall properties of the PROTAC molecule. PEG linkers offer a powerful tool to enhance solubility and can be optimized for potent degradation, while alkyl linkers provide a metabolically stable and often highly permeable option. The optimal linker is ultimately identified through empirical testing, where a library of PROTACs with varying linker compositions and lengths is synthesized and evaluated. This data-driven approach, guided by the principles outlined in this guide, will pave the way for the development of the next generation of highly effective targeted protein degraders.

References

A Comparative Guide to the In Vitro and In Vivo Validation of PROTACs Synthesized with Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of PROTACs synthesized with the functionalized linker, Bromo-PEG7-CH2COOtBu, against alternative linker strategies. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform the design and validation of potent and selective protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][]

Comparative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for in vitro validation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting BRD4 and BTK, employing various linker types.

Table 1: In Vitro Degradation of BRD4 by Various PROTACs

PROTACTarget LigandE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1OTX015PomalidomidePEGBurkitt's lymphoma (BL) cells< 1> 90
PROTAC 4QCA-276LenalidomideNot specifiedMV-4-110.0083> 90
PROTAC 3HJB97ThalidomideNot specifiedRS4;110.051> 90
DP1JQ1E7820Not specifiedSU-DHL-41084098
Compound 34JQ1PomalidomidePiperazine-containingMDA-MB-2316094
Compound 37JQ1Pomalidomideα-acyloxy amideMDA-MB-2316286
BRD4 Degrader-29Not specifiedNot specifiedNot specifiedNot specified89.4Not specified

Table 2: In Vitro Degradation of BTK by Various PROTACs

PROTACTarget LigandE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
NC-1Ibrutinib analogThalidomidePEGMino2.297
PTD10GDC-0853PomalidomideAlkyl/PEGTMD80.5> 90
15-271IbrutinibPomalidomideRigidRAMOS< 30> 90
BTK Degrader-3Not specifiedNot specifiedNot specifiedMino10.9Not specified

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key in vitro and in vivo validation experiments.

In Vitro Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Cell Viability Assay (MTT/CTG)

This assay assesses the cytotoxic effect of the PROTAC on cells.

Materials:

  • Cell line of interest

  • PROTAC compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (CTG) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance for MTT, luminescence for CTG)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • CTG Assay: Add CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • MTT Assay: Measure the absorbance at a wavelength of 570-590 nm.

    • CTG Assay: Measure the luminescence.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Pharmacodynamic (PD) Study

This study evaluates the ability of the PROTAC to degrade the target protein in a living organism.

Materials:

  • Animal model (e.g., mice bearing a tumor xenograft)

  • PROTAC formulation for in vivo administration

  • Vehicle control

  • Tools for tissue collection and processing

Procedure:

  • Animal Acclimatization and Tumor Implantation: Acclimatize animals and implant tumor cells.

  • Dosing: Once tumors reach a specified size, administer the PROTAC or vehicle control to the animals according to a defined dosing schedule (e.g., daily intraperitoneal injection).

  • Tissue Collection: At various time points after the final dose, euthanize the animals and collect tumors and/or other relevant tissues.

  • Protein Analysis: Prepare tissue lysates and analyze the levels of the target protein by Western blot or immunohistochemistry (IHC) to determine the extent of in vivo degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Western Blot Experimental Workflow.

In_Vivo_Validation_Workflow A Establish Animal Model (e.g., Xenograft) B PROTAC Formulation & Dosing A->B C Monitor Tumor Growth & Animal Health B->C D Tissue Collection (Tumor, Plasma, etc.) C->D E Analyze Target Protein Levels (Western Blot / IHC) D->E F Evaluate In Vivo Efficacy E->F

Caption: In Vivo PROTAC Validation Workflow.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While direct experimental data for PROTACs synthesized with "this compound" is not yet widely published, the principles of PROTAC design and the known properties of PEG linkers suggest that such a PROTAC would likely exhibit favorable solubility and pharmacokinetic properties. The provided data tables and experimental protocols offer a framework for the in vitro and in vivo validation of any novel PROTAC, including those synthesized with this specific linker. By systematically evaluating key parameters such as DC50, Dmax, and in vivo target engagement, researchers can effectively compare the performance of different PROTACs and identify promising candidates for further development. The continued exploration of diverse linker chemistries will undoubtedly lead to the discovery of next-generation protein degraders with enhanced therapeutic potential.

References

Confirming the Handshake: A Guide to Biophysical Assays for Ternary Complex Formation with Bromo-PEG7-CH2COOtBu-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the confirmation of a stable ternary complex—composed of the target protein, a PROTAC®, and an E3 ligase—is a critical milestone. This guide provides a comparative overview of key biophysical assays used to characterize the formation of these crucial complexes, with a focus on those involving PROTACs synthesized with the flexible Bromo-PEG7-CH2COOtBu linker.

The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[][2] The stability and kinetics of this complex directly influence the efficiency and selectivity of target ubiquitination and subsequent degradation by the proteasome.[] Molecules like this compound are polyethylene glycol (PEG)-based linkers utilized in the synthesis of PROTACs, providing the necessary scaffold to bring the target protein and E3 ligase into proximity.[3][4] This guide delves into the experimental methodologies and data interpretation for several powerful biophysical techniques that enable the detailed characterization of these interactions.

Comparative Analysis of Key Biophysical Assays

Choosing the most suitable assay depends on the specific experimental question, throughput requirements, and the nature of the interacting partners. Below is a summary of commonly employed techniques with their respective strengths and weaknesses.

Assay Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd), Stoichiometry, Cooperativity (α)Label-free, real-time kinetic data, high sensitivity, can dissect binary and ternary interactions.Immobilization of one binding partner may affect its activity, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)Label-free, real-time data, higher throughput than SPR, disposable biosensors reduce cross-contamination.Less sensitive than SPR, primarily for protein-protein interactions, not ideal for small molecule binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution measurement providing a complete thermodynamic profile.Low throughput, requires large amounts of sample, sensitive to buffer mismatches.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorophores in close proximity.Ternary Complex Formation, Proximity of Binding PartnersHomogeneous assay, high throughput, can be adapted for live-cell measurements.Requires labeling of interacting partners which may alter their function, distance-dependent.

Quantitative Data Comparison

The following table presents representative quantitative data for the characterization of the well-studied VHL:MZ1:BRD4BD2 ternary complex, where MZ1 is a PROTAC that induces the interaction between the von Hippel-Lindau (VHL) E3 ligase and the second bromodomain (BD2) of BRD4.

Technique Interaction Parameter Reported Value Reference
SPR MZ1 - Brd4BD2KD1 nM
MZ1 - VHL complexKD29 nM
VHL:MZ1:Brd4BD2Cooperativity (α)26
ITC MZ1 - Brd4BD2KD4 nM
MZ1 - VHL complexKD66 nM
VHL:MZ1:Brd4BD2Cooperativity (α)15

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for the key assays discussed.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC (e.g., synthesized using this compound) over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).

    • Separately, inject a series of concentrations of the target protein (e.g., BRD4) to assess for any non-specific binding to the E3 ligase.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the target protein.

    • Inject these mixtures over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or ternary binding models) to determine the kinetic and affinity constants. Cooperativity can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.

Bio-Layer Interferometry (BLI)

Objective: To measure the rates of association and dissociation for ternary complex formation.

Methodology:

  • Immobilization: Load biotinylated E3 ligase onto streptavidin-coated biosensors.

  • Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.

  • Association: Immerse the biosensors into wells containing a fixed concentration of the PROTAC and varying concentrations of the target protein.

  • Dissociation: Transfer the biosensors back to buffer-only wells to monitor the dissociation of the complex.

  • Data Analysis: Analyze the resulting binding profiles to determine ka, kd, and KD for the ternary complex formation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of ternary complex formation.

Methodology:

  • Sample Preparation: Prepare the E3 ligase, target protein, and PROTAC in identical, degassed buffer to minimize heats of dilution.

  • Titration:

    • Place the E3 ligase in the sample cell of the calorimeter.

    • Fill the injection syringe with a solution containing the PROTAC and the target protein.

    • Perform a series of injections of the syringe solution into the sample cell.

  • Data Analysis: Integrate the heat changes after each injection and plot them against the molar ratio of the injectant. Fit the resulting isotherm to a suitable binding model to determine the KD, ΔH, ΔS, and stoichiometry (n).

Förster Resonance Energy Transfer (FRET)

Objective: To detect the proximity of the target protein and E3 ligase upon PROTAC-induced complex formation.

Methodology:

  • Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., a fluorescent protein or dye) and acceptor pair.

  • Assay Setup: In a microplate format, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis: An increase in the acceptor emission (and a corresponding decrease in the donor emission) indicates FRET, confirming the formation of the ternary complex. The FRET signal can be plotted against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Visualizing the Process

Diagrams can aid in understanding the complex biological processes and experimental workflows.

Ternary_Complex_Formation cluster_PROTAC PROTAC (e.g., with this compound linker) cluster_Target Target Protein cluster_E3 E3 Ubiquitin Ligase cluster_Complex Ternary Complex Formation cluster_Degradation Protein Degradation Pathway PROTAC PROTAC TernaryComplex Target Protein : PROTAC : E3 Ligase Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome signals for

Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation pathway.

SPR_Workflow cluster_Immobilization Step 1: Immobilization cluster_Binding Step 2: Binding Analysis cluster_Detection Step 3: Detection cluster_Analysis Step 4: Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Binary Inject PROTAC (Binary) or Inject Target + PROTAC (Ternary) Immobilize->Binary Detect Real-time Detection of Binding Binary->Detect Analyze Calculate ka, kd, KD, and Cooperativity Detect->Analyze

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

By employing these biophysical assays, researchers can gain deep insights into the formation and stability of ternary complexes induced by PROTACs containing linkers such as this compound. This detailed characterization is invaluable for the rational design and optimization of potent and selective protein degraders.

References

A Comparative Guide to Western Blot Analysis of Protein Degradation by Bromo-PEG7-CH2COOtBu PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Western blot analysis for protein degradation induced by PROTACs synthesized with the Bromo-PEG7-CH2COOtBu linker against alternative protein degradation technologies. It includes supporting experimental data and detailed methodologies to assist researchers in making informed decisions for their targeted protein degradation studies.

Introduction to PROTAC Technology and this compound Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][3] this compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. PEG linkers are commonly employed due to their ability to influence the solubility, cell permeability, and ternary complex formation of the resulting PROTAC molecule.

Mechanism of Action of PROTACs

The catalytic mechanism of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors that require sustained occupancy of the target's active site.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western Blotting: The Gold Standard for Quantifying Protein Degradation

Western blotting is a widely used and trusted technique for quantifying the degradation of a target protein induced by PROTACs. It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC (e.g., with PEG7 linker) Degradation BRD4 Degradation BRD4_PROTAC->Degradation BRD4 BRD4 BRD4->Degradation E3 E3 Ligase E3->Degradation Proteasome Proteasome Degradation->Proteasome cMyc c-Myc Gene Transcription Degradation->cMyc Downregulation of Apoptosis Apoptosis cMyc->Apoptosis Leads to

References

Assessing the selectivity of PROTACs using Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's therapeutic potential is its selectivity – the ability to degrade the intended target protein without affecting other proteins in the proteome. Off-target protein degradation can lead to unforeseen side effects and toxicity, making the rigorous assessment of selectivity a cornerstone of PROTAC development.

This guide provides a comparative overview of the leading analytical methods used to evaluate PROTAC selectivity: Quantitative Mass Spectrometry-based Proteomics, NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and the Cellular Thermal Shift Assay (CETSA). While chemical building blocks like Bromo-PEG7-CH2COOtBu are integral to the synthesis of PROTACs, influencing their physicochemical properties and ultimately their selectivity, they are not direct tools for its assessment. The focus of this guide is on the analytical techniques that provide experimental data on a PROTAC's performance.

Comparative Analysis of Selectivity Assessment Methods

The choice of method for assessing PROTAC selectivity depends on the specific questions being asked, from broad, unbiased off-target screening to the validation of specific protein-PROTAC interactions in a physiological context.

FeatureQuantitative Proteomics (e.g., TMT-MS)NanoBRET/BRET AssaysCellular Thermal Shift Assay (CETSA)
Primary Readout Global changes in protein abundanceProximity-induced energy transfer (ternary complex formation)Ligand-induced change in protein thermal stability
Key Insights Unbiased, proteome-wide identification of on- and off-target degradationReal-time, live-cell measurement of target engagement and ternary complex formationConfirmation of direct target engagement in a cellular environment
Advantages - Comprehensive and unbiased view of selectivity- Identifies unexpected off-targets- High-throughput capabilities- Live-cell measurements reflect physiological conditions- High sensitivity and quantitative- Can measure kinetics of complex formation- Label-free method- Applicable to a wide range of targets- Can be performed in cells and tissues
Limitations - Indirect measure of binding- Can be complex to perform and analyze data- May not detect transient or weak interactions- Requires genetic modification of proteins (fusion tags)- Limited to the analysis of specific, pre-defined interactions- Not all binding events result in a thermal shift- Can be lower-throughput for proteome-wide analysis
Typical Throughput High (with multiplexing)HighLow to Medium

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that can be obtained from each method to compare the selectivity of two different PROTACs targeting the same protein of interest (POI).

Table 1: Quantitative Proteomics Data for PROTAC Selectivity

This table illustrates how quantitative proteomics can reveal the on-target potency and off-target profile of PROTACs. A lower Log2 Fold Change indicates greater degradation.

ProteinGenePROTAC A (Log2 Fold Change vs. Vehicle)p-valuePROTAC B (Log2 Fold Change vs. Vehicle)p-valueComment
Target Protein POI-4.2<0.001-3.8<0.001Both PROTACs effectively degrade the target.
Known Off-Target KOT-0.50.25-2.5<0.01PROTAC B shows significant degradation of a known off-target.
Unexpected Off-Target UOT1-0.20.89-1.9<0.05PROTAC B degrades an unexpected off-target.
Unrelated Protein CTRL0.10.950.050.98No effect on a control protein.
Table 2: NanoBRET Ternary Complex Formation Data

This table shows how NanoBRET can quantify the formation of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase), a critical step for degradation. A lower EC50 value indicates more potent complex formation.

PROTACTernary Complex EC50 (nM)Maximum BRET Ratio
PROTAC A 250.85
PROTAC B 1500.60
Table 3: Cellular Thermal Shift Assay (CETSA) Data

This table demonstrates how CETSA can confirm direct target engagement by measuring the change in the target protein's melting temperature (Tm) upon PROTAC binding. A larger ΔTm indicates stronger engagement.

PROTACTarget Protein Tm (°C)ΔTm (°C vs. Vehicle)
Vehicle (DMSO) 52.5-
PROTAC A 58.0+5.5
PROTAC B 55.2+2.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are outlines of the key steps for each assay.

Quantitative Mass Spectrometry-based Proteomics (TMT Workflow)

This method provides an unbiased, global view of protein abundance changes following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations and time points. Include vehicle (e.g., DMSO) and negative controls.

  • Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (TMT): Label the peptide samples from different treatment conditions with Tandem Mass Tags (TMT). This allows for multiplexing of samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins with a significant, dose-dependent decrease in abundance are identified as potential off-targets.[1]

NanoBRET Ternary Complex Assay

This live-cell assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Line Preparation: Co-express the protein of interest (POI) fused to a NanoLuc luciferase (the BRET donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag (the BRET acceptor) in a suitable cell line.

  • Cell Plating and Treatment: Plate the engineered cells in a multi-well plate. Add the HaloTag ligand, which is fluorescent, to the cells. Then, treat the cells with a dilution series of the PROTAC.

  • BRET Measurement: Add the NanoLuc substrate and measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.[2][3]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a PROTAC to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[4][5]

Visualizing the Processes

Diagrams created using the DOT language can help to visualize the complex biological pathways and experimental workflows.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Enters for Degradation E3_Ligase->POI Ub Ubiquitin Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Quantitative Proteomics Workflow

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow start Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Extraction start->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest labeling Isobaric Labeling (e.g., TMT) digest->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis and Protein Quantification lcms->data_analysis end Identification of On- and Off-Targets data_analysis->end

Caption: A typical workflow for assessing PROTAC selectivity using quantitative proteomics.

NanoBRET Assay Workflow

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow start Prepare Cells Expressing NanoLuc-POI and HaloTag-E3 plate Plate Cells and Add Fluorescent HaloTag Ligand start->plate treat Treat with PROTAC Concentration Series plate->treat measure Add NanoLuc Substrate and Measure BRET Signal treat->measure analyze Calculate BRET Ratio and Determine EC50 measure->analyze end Quantification of Ternary Complex Formation analyze->end

Caption: The workflow for quantifying PROTAC-induced ternary complex formation using a NanoBRET assay.

References

Mass spectrometry analysis of proteins degraded by Bromo-PEG7-CH2COOtBu-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The design of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is critical to its efficacy. This guide provides a comparative analysis of the mass spectrometry-based methods used to evaluate proteins degraded by PROTACs, with a focus on those utilizing a polyethylene glycol (PEG) linker, exemplified by the Bromo-PEG7-CH2COOtBu structure.

While specific degradation data for a PROTAC employing the exact this compound linker is not extensively published, this guide will use the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a model target. By comparing a series of BRD4-targeting PROTACs with varying PEG linker lengths, we can effectively illustrate the analytical methodologies and the impact of linker composition on degradation performance.

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Mass spectrometry-based proteomics is the gold standard for accurately quantifying these parameters across the entire proteome.

Below is a comparative summary of BRD4-targeting PROTACs with different PEG linker lengths, recruiting the von Hippel-Lindau (VHL) E3 ligase. The data is a synthesized representation from publicly available studies to illustrate the impact of linker length.

PROTAC (Linker)Target ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC-PEG7 BRD4VHLMV4-11~5-15>90
PROTAC-PEG3 BRD4VHLMV4-11~50~85
PROTAC-PEG5 BRD4VHLMV4-11~10>95
PROTAC-PEG8 BRD4VHLMV4-11~25>90

Note: The data for the hypothetical PROTAC-PEG7 is an educated estimation based on the trend that degradation efficiency often improves with an optimal linker length, after which it may decrease. The other data points are representative values from various studies on BRD4 degraders.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to analyzing these PROTACs, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG7 linker) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation pathway.

MS_Workflow Quantitative Proteomics Workflow for PROTAC Analysis cluster_workflow Experimental Steps Cell_Culture 1. Cell Culture (e.g., MV4-11 cells) PROTAC_Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Digestion 4. Protein Digestion (e.g., with Trypsin) Cell_Lysis->Digestion Labeling 5. Peptide Labeling (e.g., TMT or iTRAQ for multiplexing) Digestion->Labeling LC_MS 6. LC-MS/MS Analysis Labeling->LC_MS Data_Analysis 7. Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis Results 8. Results (DC50, Dmax, Off-target analysis) Data_Analysis->Results

Mass spectrometry experimental workflow.

Logical_Flow Logical Flow for PROTAC Performance Comparison Start Select PROTACs for Comparison (e.g., varying PEG linker lengths) Experiment Perform Quantitative Proteomics (as per workflow) Start->Experiment OnTarget Analyze On-Target Degradation (e.g., BRD4 levels) Experiment->OnTarget OffTarget Analyze Off-Target Effects (Proteome-wide changes) Experiment->OffTarget DC50_Dmax Calculate DC50 and Dmax OnTarget->DC50_Dmax Selectivity Assess Selectivity Profile OffTarget->Selectivity Comparison Compare Performance Metrics DC50_Dmax->Comparison Selectivity->Comparison Conclusion Draw Conclusions on Optimal Linker Comparison->Conclusion

Logical flow for comparing PROTACs.

Experimental Protocols

A detailed methodology for the mass spectrometry-based quantification of PROTAC-induced protein degradation is provided below.

1. Cell Culture and PROTAC Treatment

  • Culture human cancer cell lines (e.g., MV4-11 for BRD4 analysis) in appropriate media and conditions until they reach approximately 80% confluency.

  • Prepare serial dilutions of the PROTACs to be tested. A typical concentration range for initial screening is 1 nM to 10 µM.

  • Treat the cells with the different concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in all experiments.

2. Cell Lysis and Protein Digestion

  • After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a BCA assay to ensure equal protein loading for downstream processing.

  • Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and then digest the proteins into peptides overnight using trypsin.

3. Isobaric Labeling (e.g., TMT or iTRAQ)

  • For multiplexed quantitative analysis, label the peptides from each treatment condition with a different isobaric tag according to the manufacturer's protocol.

  • This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, reducing variability.

  • Combine the labeled peptide samples into a single mixture.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Separate the combined, labeled peptides using reverse-phase liquid chromatography with a nano-flow HPLC system.

  • Analyze the eluted peptides using a high-resolution orbitrap mass spectrometer.

  • The mass spectrometer will perform a full scan to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation (MS/MS) of the most abundant peptides to determine their amino acid sequence and quantify the reporter ions from the isobaric tags.

5. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and their corresponding proteins.

  • Quantify the relative abundance of each protein across the different treatment conditions based on the intensity of the reporter ions.

  • For each protein, calculate the fold change in abundance relative to the vehicle control.

  • For the target protein (BRD4), plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.

  • Analyze the entire dataset to identify any other proteins that are significantly degraded, which would be considered off-target effects.

By following these detailed protocols and analytical workflows, researchers can effectively compare the performance of different PROTACs and gain valuable insights into the structure-activity relationships that govern their degradation efficiency. This comprehensive analysis is crucial for the rational design and optimization of novel protein degraders for therapeutic applications.

The Crucial Role of PEGylation in PROTAC Design: A Comparative Analysis of Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker, far from being a mere spacer, plays a critical role in determining the efficacy, solubility, and cell permeability of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence, with an estimated 54% of reported PROTACs utilizing them.[1] This guide provides a comparative analysis of PROTACs developed using the specific linker, Bromo-PEG7-CH2COOtBu, and other alternatives, supported by experimental data and detailed protocols.

Advantages of PEG Linkers in PROTAC Development

The incorporation of PEG chains into PROTAC linkers offers several key advantages that address common challenges in the development of these novel therapeutics.

  • Enhanced Solubility: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the repeating ethylene glycol units in PEG linkers significantly improves the water solubility of the resulting PROTAC, enhancing its compatibility with physiological environments.[2]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can decrease cellular uptake.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Systematic variation of the PEG chain length allows for the fine-tuning of the distance and orientation between the two protein-binding ligands, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a readily available, PEG-based bifunctional linker that has been utilized in the synthesis of various PROTACs. Its structure features a bromo group at one end, which can readily react with nucleophiles such as phenols or amines on a target protein ligand, and a tert-butyl protected carboxylic acid at the other end. This protected acid can be deprotected and coupled to an E3 ligase ligand, providing a straightforward and modular approach to PROTAC assembly.

While specific case studies detailing the performance of PROTACs synthesized with this compound are not extensively documented in publicly available literature, its utility can be inferred from the broader success of PEG-based linkers in numerous PROTACs targeting a wide range of proteins.

Comparative Analysis: PEG vs. Alkyl and Rigid Linkers

The choice of linker chemistry significantly impacts the pharmacological properties of a PROTAC. Besides flexible PEG linkers, other common linker types include alkyl chains and more rigid structures.

Linker TypeAdvantagesDisadvantagesRepresentative Examples
PEG Linkers Improved solubility, enhanced cell permeability (at optimal length), flexible, synthetically versatile.Potential for reduced metabolic stability, can be more challenging and costly to synthesize compared to alkyl linkers.PROTACs targeting BET bromodomains, kinases, and nuclear receptors.
Alkyl Linkers Synthetically accessible, chemically stable.Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.Early generation PROTACs.
Rigid Linkers (e.g., containing piperazine, piperidine, or triazole moieties) Introduce conformational rigidity which can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and metabolic stability.Can be more synthetically challenging, reduced flexibility may not be optimal for all target-E3 ligase pairs.PROTACs where precise orientation is critical for ternary complex formation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol.

General Synthesis of a PROTAC using this compound

Step 1: Alkylation of the Target Protein Ligand

  • Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the nucleophile.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure to yield the carboxylic acid intermediate.

Step 3: Amide Coupling with the E3 Ligase Ligand

  • Dissolve the carboxylic acid intermediate from Step 2, the E3 ligase ligand (e.g., pomalidomide, lenalidomide, or a VHL ligand amine analog), and a peptide coupling reagent (e.g., HATU, HBTU) in an aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Visualizing PROTAC Mechanism of Action and Synthesis

To better understand the processes involved, the following diagrams illustrate the general mechanism of action of a PROTAC and a typical synthetic workflow.

Caption: General mechanism of action of a PROTAC molecule.

PROTAC_Synthesis cluster_workflow Synthetic Workflow Start Target Protein Ligand (with Nucleophile) Step1 Step 1: Alkylation Start->Step1 Linker This compound Linker->Step1 Intermediate1 Ligand-PEG7-CH2COOtBu Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Ligand-PEG7-CH2COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (with Amine) E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using this compound.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG-based linkers like this compound offer significant advantages in terms of improving solubility and permeability. While direct comparative studies for this specific linker are limited in the public domain, the widespread success of PEGylated PROTACs underscores the importance of this linker class. The choice of linker length and composition must be carefully optimized for each target and E3 ligase combination to achieve maximal degradation efficiency. Future research providing detailed structure-activity relationships for a wider range of linkers will further empower the rational design of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG7-CH2COOtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Bromo-PEG7-CH2COOtBu, a PEG-based PROTAC linker. Due to its composition, this compound requires handling as a hazardous waste.

I. Hazard Identification and Classification

This compound is a complex molecule that should be treated as a halogenated organic compound. Its components, tert-butyl bromoacetate and a polyethylene glycol (PEG) chain, each have distinct hazard profiles that inform the disposal protocol.

  • tert-Butyl bromoacetate: This component is a flammable, corrosive, and toxic liquid that can cause severe skin and eye burns.[1][2] In case of fire, thermal decomposition can release hazardous gases and vapors, including hydrogen bromide.[3][4]

  • Polyethylene Glycol (PEG): While PEG itself is generally considered non-hazardous and biodegradable, it should not be disposed of down the drain as it can impact wastewater treatment systems.[5] When combined with a hazardous substance, the entire mixture must be treated as hazardous waste.

  • Halogenated Compound: The presence of bromine classifies this compound as a halogenated organic compound. These compounds are typically regulated as chemical waste and require special disposal procedures to minimize environmental impact.

Based on these components, this compound must be disposed of as hazardous chemical waste .

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH/MSHA approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

III. Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Separation: Do not mix halogenated waste with non-halogenated waste streams. This is critical as the disposal of mixed waste can be significantly more complex and expensive. Keep this waste stream separate from acidic, alkaline, and heavy metal-containing wastes.

Experimental Workflow for Disposal

References

Essential Safety and Handling Protocols for Bromo-PEG7-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Bromo-PEG7-CH2COOtBu. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][2] - Hand Protection: Chemical-resistant nitrile gloves.[1][3] - Body Protection: Laboratory coat.[2] - Respiratory Protection: N95 or P95 respirator if weighing outside a certified chemical fume hood.
Solution Preparation and Handling - Eye/Face Protection: Chemical splash goggles. A face shield is recommended when handling larger volumes (>1L). - Hand Protection: Chemical-resistant nitrile gloves. - Body Protection: Laboratory coat.
Reaction Setup and Workup - Eye/Face Protection: Chemical splash goggles and a face shield, especially when working with reactions under pressure or with a risk of splashing. - Hand Protection: Double-gloving with nitrile gloves is recommended. - Body Protection: Flame-resistant laboratory coat.
Spill Cleanup - Eye/Face Protection: Chemical splash goggles and a face shield. - Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®). - Body Protection: Chemical-resistant apron or coveralls over a laboratory coat. - Respiratory Protection: Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.
Waste Disposal - Eye/Face Protection: Chemical splash goggles. - Hand Protection: Chemical-resistant nitrile gloves. - Body Protection: Laboratory coat.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe spill Spill spill_kit Use Spill Kit spill->spill_kit Small Spill evacuate Evacuate Area spill->evacuate Large Spill spill_kit->dispose notify Notify EH&S evacuate->notify

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The product vial should be kept tightly sealed and can be stored for up to 24 months at -20°C.

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount used.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid compound in a fume hood to avoid inhalation of any dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation. Solutions should ideally be prepared and used on the same day. If stock solutions need to be made in advance, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.

  • Reaction: Conduct all reactions within a certified chemical fume hood.

Spill Management
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust when cleaning up solid spills.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company. Do not pour chemical waste down the drain. One approved method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.